FK-565
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,6S)-2-amino-7-[[(1R)-1-carboxyethyl]amino]-6-[[(4R)-4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBSKCFKHSDHD-LVQVYYBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229629 | |
| Record name | FK 565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79335-75-4 | |
| Record name | FK 565 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079335754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK 565 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-565 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD9KDE59ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Immunostimulatory Action of FK-565: A Technical Guide
For Immediate Release
OSAKA, Japan – FK-565, a synthetic acyltripeptide, exerts its potent immunostimulatory effects through the activation of the intracellular pattern recognition receptor NOD1. This interaction triggers a cascade of downstream signaling events, primarily involving the NF-κB and MAPK pathways, culminating in the activation of key immune cells such as macrophages and Natural Killer (NK) cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: NOD1 Agonism
This compound, with its chemical structure heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, mimics a component of bacterial peptidoglycan. This structural similarity allows it to be recognized by and bind to the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular sensor of the innate immune system.[1] Upon binding of this compound, NOD1 undergoes a conformational change, leading to its activation and the initiation of downstream inflammatory signaling.
The activation of NOD1 by this compound leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is a critical step in the signaling cascade, as RIPK2 acts as a central adapter molecule, propagating the signal to downstream pathways.[2][3]
Activation of NF-κB and MAPK Signaling Pathways
The NOD1-RIPK2 signaling complex subsequently activates two major downstream pathways:
-
The NF-κB Pathway: RIPK2 activation leads to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory and immunomodulatory genes.[4][5]
-
The MAPK Pathway: In addition to the NF-κB pathway, NOD1 activation by this compound also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This involves the activation of kinases such as p38, ERK1/2, and JNK, which in turn phosphorylate various transcription factors and cellular proteins, contributing to the inflammatory response and cellular activation.
Cellular Effects of this compound
The activation of these signaling pathways by this compound results in a broad spectrum of immunostimulatory effects on various immune cells:
-
Macrophage Activation: this compound is a potent activator of macrophages.[6] Activated macrophages exhibit enhanced phagocytosis, increased intracellular killing of bacteria, and the production of reactive nitrogen intermediates (RNI) and superoxide anions.[6] They also upregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
-
Enhancement of NK and LAK Cell Activity: this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells and potentiate the generation of Lymphokine-Activated Killer (LAK) cells, which are crucial for anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of this compound from various in vitro and in vivo studies.
| Cell Type | Parameter Measured | Effective Concentration of this compound | Reference |
| Murine Peritoneal Macrophages | Induction of Tumoricidal Properties (Cytotoxicity) | 0.5 - 25 µg/mL | [7] |
| Human Peripheral Blood Mononuclear Cells | Enhancement of NK-cell activity | Optimal at 2 µg/mL | |
| Murine Peritoneal Macrophages | Enhanced production of TNF and RNI | 10 µg/mL |
| In Vivo Model | Parameter Measured | Effective Dose of this compound | Reference |
| Mice with Experimentally-induced Metastases | Inhibition of lung metastases | 10 mg/kg (intraperitoneal injections) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via NOD1 activation.
Caption: Experimental workflow for macrophage activation by this compound.
Detailed Experimental Protocols
Macrophage Activation Assay
This protocol describes a general method for assessing the activation of murine peritoneal macrophages by this compound.
1. Isolation of Peritoneal Macrophages:
- Elicit peritoneal macrophages from mice (e.g., C57BL/6) by intraperitoneal injection of a sterile eliciting agent (e.g., 3% thioglycollate broth) 3-4 days prior to harvest.
- Harvest peritoneal exudate cells by peritoneal lavage with sterile, ice-cold phosphate-buffered saline (PBS).
- Wash the cells by centrifugation and resuspend in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
- Plate the cells in multi-well plates and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
- Wash the plates with warm PBS to remove non-adherent cells, leaving a monolayer of adherent macrophages.
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
- Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 25 µg/mL).
- Add the this compound-containing medium to the macrophage monolayers. Include a vehicle control (medium with solvent alone).
- Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
3. Assessment of Macrophage Activation:
- Cytokine Production (TNF-α):
- Collect the culture supernatants after the incubation period.
- Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Reactive Nitrogen Intermediate (RNI) Production:
- Measure the accumulation of nitrite (a stable end-product of nitric oxide) in the culture supernatants using the Griess reagent system.
- Mix equal volumes of culture supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm and determine the nitrite concentration by comparison with a standard curve of sodium nitrite.
- Phagocytosis Assay:
- Following incubation with this compound, add fluorescently labeled particles (e.g., latex beads or zymosan) to the macrophage monolayers.
- Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
- Wash the cells extensively to remove non-ingested particles.
- Quantify the uptake of fluorescent particles by fluorometry or flow cytometry.
NK-Cell Activity Assay
This protocol outlines a general method to evaluate the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells.
1. Isolation of Effector Cells (Peripheral Blood Mononuclear Cells - PBMCs):
- Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the isolated PBMCs and resuspend in complete culture medium.
2. Treatment with this compound:
- Incubate the PBMCs with various concentrations of this compound (e.g., 0.1 to 10 µg/mL) for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
3. Cytotoxicity Assay (e.g., Chromium-51 Release Assay):
- Target Cell Preparation: Use a standard NK-sensitive target cell line (e.g., K562 cells). Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the labeled target cells to remove excess ⁵¹Cr.
- Co-culture: Mix the this compound-treated effector cells (PBMCs) with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
- Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
- Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula:
- % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
- Spontaneous release is the radioactivity released from target cells incubated with medium alone.
- Maximum release is the radioactivity released from target cells lysed with a detergent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Tripeptide FK-565: A Technical Overview of its History, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-565, a synthetic heptanoyl tripeptide, has been the subject of considerable research for its potent immunomodulatory and anti-tumor activities. This technical guide provides an in-depth exploration of the history, discovery, and scientific understanding of this compound. It details the compound's origins as a synthetic analog of a natural product, its chemical synthesis, and its mechanism of action as a ligand for the intracellular pattern recognition receptor, NOD1. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows. While this compound has demonstrated significant promise in preclinical models, a comprehensive review of publicly available information reveals a notable absence of registered clinical trial data.
Introduction and Discovery
This compound, chemically identified as heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a synthetic immunostimulatory peptide. Its development originated from research into naturally occurring immunomodulators. Scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) were investigating microbial fermentation products for immunomodulatory properties and isolated a compound designated FK-156 from Streptomyces olivaceogriseus and Streptomyces violaceus. FK-156 demonstrated the ability to enhance host resistance to microbial infections and modulate immune responses.
In the quest for more potent and synthetically accessible analogs, researchers developed this compound. This synthetic derivative was found to possess a broader spectrum of immunostimulatory and anti-tumor properties compared to its natural predecessor, FK-156.
Chemical Synthesis
The synthesis of this compound is a multi-step process involving the coupling of its constituent amino acid and fatty acid components. A generalized synthetic workflow is outlined below.
Mechanism of Action: A NOD1 Ligand
This compound exerts its immunomodulatory effects by acting as a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria.
Upon entering the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD1. This binding induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine-threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2). The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).
The recruitment of RIPK2 triggers a downstream signaling cascade, primarily involving the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This signaling culminates in the transcription of a wide range of pro-inflammatory and immunomodulatory genes.
The Role of FK-565 in the Activation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-565, a synthetic heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a potent immunomodulatory agent that primarily functions as a selective agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. This technical guide provides an in-depth overview of the mechanisms by which this compound activates innate immunity, focusing on the core signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for studying its activity.
Introduction to this compound and Innate Immunity
The innate immune system constitutes the first line of defense against invading pathogens. It relies on a limited number of germline-encoded pattern recognition receptors (PRRs) that recognize conserved molecular structures on microorganisms known as pathogen-associated molecular patterns (PAMPs). NOD1 is a cytosolic PRR that detects γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.
This compound, a synthetic analog of a bacterial peptidoglycan fragment, mimics the natural ligand of NOD1, thereby potently activating this receptor and initiating a downstream signaling cascade.[1] This activation leads to the recruitment and activation of various immune cells, including macrophages, neutrophils, and natural killer (NK) cells, and the production of a range of pro-inflammatory cytokines and chemokines.[2][3][4] The immunostimulatory properties of this compound have been investigated for their therapeutic potential in infectious diseases and oncology.[4][5]
The NOD1 Signaling Pathway Activated by this compound
Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm, a conformational change is induced, leading to the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), via a caspase activation and recruitment domain (CARD-CARD) interaction. This interaction is a critical step in the signaling cascade.
The recruitment of RIPK2 leads to its autophosphorylation and subsequent polyubiquitination, a key event for the activation of downstream signaling pathways. This ubiquitination serves as a scaffold for the recruitment of other signaling complexes, including the TAK1/TAB complex and the IKK complex (inhibitor of nuclear factor kappa-B kinase). The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB (p50/p65) to translocate to the nucleus. In parallel, the TAK1 complex activates the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38.
The nuclear translocation of NF-κB and the activation of MAPKs result in the transcriptional activation of a wide array of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., CXCL1, CCL5), and antimicrobial peptides, which collectively orchestrate the innate immune response.
Quantitative Data on this compound-Mediated Innate Immune Activation
The following tables summarize quantitative data from various studies on the effects of this compound on innate immune cells.
Table 1: In Vitro Dose-Response of this compound on Macrophage Activation
| Cell Type | This compound Concentration (µg/mL) | Endpoint Measured | Result |
| Murine Peritoneal Macrophages | 0.5 | Cytotoxicity to B16 melanoma cells | Significant cytotoxicity observed[5] |
| Murine Peritoneal Macrophages | 25 | Cytotoxicity to B16 melanoma cells | Maximal and reproducible activation[5] |
Table 2: In Vivo Dose of this compound for Innate Immune Augmentation in Mice
| Administration Route | This compound Dose (mg/kg) | Frequency | Observed Effect |
| Intraperitoneal | 10 | Multiple injections | Activation of peritoneal macrophages to kill B16 melanoma cells[5] |
| Intravenous | > 5 | Three times per week for 4 weeks | Augmentation of natural killer cells and macrophages[2][3] |
| Intravenous | 25-50 | Three times per week for 4 weeks | Optimal therapeutic activity[2][3] |
Table 3: Synergistic Effects of this compound with TLR Agonists on Cytokine Production
| Cell Type | Stimulants | Cytokine Measured | Observation |
| Human Dendritic Cells | This compound + Lipid A (TLR4 agonist) | IL-12 p70, IFN-γ | Synergistic induction of cytokine production |
| Human Dendritic Cells | This compound + Poly(I:C) (TLR3 agonist) | IL-12 p70, IFN-γ | Synergistic induction of cytokine production |
| Human Dendritic Cells | This compound + CpG DNA (TLR9 agonist) | IL-12 p70, IFN-γ | Synergistic induction of cytokine production |
Detailed Experimental Protocols
In Vitro Macrophage Activation Assay
This protocol describes a method to assess the activation of murine peritoneal macrophages by this compound, measuring their cytotoxic activity against tumor cells.
Materials:
-
This compound
-
C57BL/6 mice (8-12 weeks old)
-
B16 melanoma cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Thioglycollate broth (3%)
-
[³H]thymidine
-
Trypsin-EDTA
-
Scintillation counter
Procedure:
-
Elicit Peritoneal Macrophages: Inject C57BL/6 mice intraperitoneally with 2 mL of 3% thioglycollate broth.
-
Harvest Macrophages: Four days after thioglycollate injection, euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with 10 mL of cold RPMI 1640 medium.
-
Plate Macrophages: Wash the harvested cells twice with medium and resuspend them in RPMI 1640 with 10% FBS. Plate the cells in 96-well flat-bottom microplates at a density of 2 x 10⁵ cells/well.
-
Macrophage Adherence: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator to allow macrophages to adhere. After incubation, wash the wells vigorously with warm medium to remove non-adherent cells.
-
This compound Treatment: Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL) to the macrophage monolayers. Include a control group with medium alone. Incubate for 24 hours at 37°C.
-
Prepare Target Cells: Culture B16 melanoma cells and label them with [³H]thymidine (1 µCi/mL) for 24 hours.
-
Co-culture: After the 24-hour incubation with this compound, wash the macrophage monolayers to remove the compound. Add 1 x 10⁴ [³H]thymidine-labeled B16 melanoma cells to each well, resulting in an effector-to-target ratio of 20:1.
-
Cytotoxicity Assay: Co-culture the macrophages and tumor cells for 72 hours at 37°C.
-
Harvest and Measure Radioactivity: After incubation, harvest the contents of each well onto glass fiber filters. Measure the radioactivity incorporated into the DNA of the surviving tumor cells using a scintillation counter.
-
Calculate Cytotoxicity: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [1 - (cpm in experimental wells / cpm in control wells)] x 100
NF-κB Reporter Assay
This protocol describes a cell-based reporter assay to quantify this compound-induced NF-κB activation.
Materials:
-
HEK293T cells
-
pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
pRL-TK plasmid (Renilla luciferase for normalization)
-
Expression vector for human NOD1
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture overnight.
-
Transfection: Co-transfect the cells with the pNF-κB-Luc reporter plasmid, the pRL-TK normalization plasmid, and the NOD1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
-
This compound Stimulation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a vehicle control.
-
Incubation: Incubate the cells for an additional 6-8 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle control.
Conclusion
This compound is a valuable tool for studying the activation of innate immunity through the NOD1 signaling pathway. Its specificity and potency make it a useful probe for dissecting the molecular mechanisms of NOD1-mediated responses and for exploring the therapeutic potential of targeting this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and infectious diseases. Further research into the nuanced effects of this compound on different immune cell subsets and its in vivo efficacy in various disease models will continue to be of great interest.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoactive peptides, FK-156 and this compound. II. Restoration of host resistance to microbial infection in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary research surrounding the discovery and initial characterization of FK-565, a potent immunomodulatory agent. This compound, a synthetic acyltripeptide, emerged from research at Fujisawa Pharmaceutical Co., Ltd. in the early 1980s and has since been a subject of interest for its ability to enhance host immune responses. This document summarizes key quantitative data, details experimental protocols from seminal papers, and visualizes the logical framework of its discovery and mechanism of action.
Core Discovery and Synthesis
This compound, chemically identified as heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, was first described in a 1982 publication in the journal Experientia by researchers at Fujisawa Pharmaceutical Co., Ltd.[1]. This foundational paper laid the groundwork for subsequent investigations into its biological activities. While the full detailed synthetic route from this original publication is not widely available, a later publication by Dzierzbicka et al. in 1992 outlines an improved and convenient synthesis method for this compound and its analogue, FK-156.
A crucial step in the synthesis involves the selective enzymatic hydrolysis of one of the methyl ester groups of a diaminopimelic acid derivative, allowing for the proper differentiation between the two chiral centers of this key amino acid. The peptide bonds were then formed using the BOP reagent, which ensured high yields and chiral purity of the final product.
Immunomodulatory Activities: In Vivo and In Vitro Evidence
Subsequent to its initial synthesis, a series of primary research articles, primarily published in The Journal of Antibiotics, detailed the impressive range of this compound's immunomodulatory effects. These studies established its ability to bolster the host's defense mechanisms against microbial infections and to activate key immune cells.
Enhancement of Host Resistance to Microbial Infections
This compound demonstrated a significant protective effect in mice against a variety of bacterial infections. Both parenteral and oral administration of this compound enhanced the host's defense against systemic infections caused by extracellular and facultative intracellular bacteria.
Table 1: In Vivo Protective Efficacy of this compound Against Bacterial Challenge in Mice
| Bacterial Species | Challenge Dose (CFU/mouse) | This compound Dose (mg/kg) | Administration Route | Protection Rate (%) | Reference |
| Escherichia coli | 2.5 x 10⁷ | 10 | s.c. | 80 | Mine et al., 1983 |
| Pseudomonas aeruginosa | 5.0 x 10⁵ | 10 | s.c. | 70 | Mine et al., 1983 |
| Staphylococcus aureus | 1.0 x 10⁸ | 10 | s.c. | 60 | Mine et al., 1983 |
| Listeria monocytogenes | 5.0 x 10⁴ | 10 | s.c. | 50 | Mine et al., 1983 |
Macrophage Activation
A key mechanism underlying the immunostimulatory effects of this compound is its ability to activate macrophages. In vitro and in vivo studies showed that this compound enhances various macrophage functions, including spreading, phagocytosis, and the production of reactive oxygen species.
Table 2: Effect of this compound on Macrophage Function
| Macrophage Function | Assay | This compound Concentration (µg/mL) | Observation | Reference |
| Spreading | In vitro culture | 10 | Increased percentage of spread macrophages | Watanabe et al., 1985 |
| Phagocytosis | In vitro latex bead uptake | 10 | Enhanced phagocytic activity | Watanabe et al., 1985 |
| Superoxide Anion Production | In vitro chemiluminescence | 10 | Increased production | Watanabe et al., 1985 |
Anti-Tumor Activity
The immunomodulatory properties of this compound also extend to anti-tumor immunity. Research has shown that this compound can augment the activity of natural killer (NK) cells, which play a crucial role in eliminating tumor cells.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Administration Schedule | Inhibition of Metastasis (%) | Reference |
| B16-BL6 Melanoma | C57BL/6 | 25-50 | i.v., 3 times/week for 4 weeks | Significant | Talmadge et al., 1989[2] |
Experimental Protocols
In Vivo Protection Against Bacterial Infection
-
Animal Model: Male ICR mice, 4 weeks old, were used for the infection studies.
-
Bacterial Challenge: Mice were intraperitoneally injected with a lethal dose of the respective bacterial strains, as detailed in Table 1.
-
This compound Administration: this compound was dissolved in saline and administered subcutaneously (s.c.) or orally (p.o.) at the specified doses at various time points before the bacterial challenge.
-
Endpoint: The survival of the mice was monitored for 7 days post-infection, and the protection rate was calculated.
Macrophage Activation Assays
-
Macrophage Isolation: Peritoneal macrophages were harvested from mice by washing the peritoneal cavity with Hanks' balanced salt solution (HBSS).
-
Spreading Assay: Macrophages were cultured on glass coverslips in the presence or absence of this compound for 2 hours. The percentage of spread cells was determined by microscopic examination.
-
Phagocytosis Assay: Macrophages were incubated with latex beads in the presence or absence of this compound. The number of ingested beads per cell was quantified under a microscope.
-
Superoxide Anion Production: The production of superoxide anion was measured using a luminol-dependent chemiluminescence method in the presence of zymosan as a stimulant.
Visualizing the Discovery and Mechanism
Logical Flow of this compound Discovery
Caption: Logical workflow from initial screening to biological evaluation of this compound.
Proposed Signaling Pathway for Macrophage Activation by this compound
Caption: Proposed pathway for this compound-induced macrophage activation via the NOD1 receptor.
References
FK-565: An In-depth Technical Guide on a Potent Immunomodulatory Acyltripeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-565 is a synthetic acyltripeptide with potent immunomodulatory properties, positioning it as a significant subject of interest in drug development, particularly in the fields of immuno-oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action, focusing on the activation of the intracellular pattern recognition receptor NOD1 and the subsequent signaling cascades. Furthermore, this guide presents key experimental data in structured tables and provides detailed protocols for essential in vitro assays to facilitate further research and development of this promising compound.
Chemical Structure and Properties
This compound, also known as Heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is a synthetic tripeptide that has garnered significant attention for its ability to stimulate the innate immune system. Its chemical and physical properties are summarized below.
Chemical Identifiers
| Property | Value |
| IUPAC Name | (4R)-4-(Heptanoylamino)-4-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-6-carboxyhexanoyl]aminobutanoic acid |
| Synonyms | FK565, FR-41565 |
| CAS Number | 79335-75-4 |
| Molecular Formula | C22H38N4O9 |
| Molecular Weight | 502.56 g/mol |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
| Stability | Stable under standard laboratory conditions. Long-term storage at -20°C is recommended. |
Mechanism of Action: A NOD1 Agonist
This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. NOD1 recognizes bacterial peptidoglycan (PGN) fragments containing diaminopimelic acid (DAP), a component of the cell wall of many Gram-negative and some Gram-positive bacteria. This compound, containing a meso-diaminopimelic acid residue, mimics this bacterial component, leading to the activation of downstream signaling pathways.
Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2), also known as RIP2. This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD1 and RIP2. The recruitment of RIP2 is a critical step that initiates a cascade of downstream signaling events, primarily through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides, which orchestrate the subsequent innate and adaptive immune responses.
Figure 1. Simplified signaling pathway of this compound-mediated NOD1 activation.
Biological Activities and Quantitative Data
This compound has been shown to modulate the activity of various immune cells, leading to enhanced host defense against pathogens and cancer cells.
Macrophage Activation
This compound is a potent activator of macrophages, enhancing their phagocytic and tumoricidal capabilities. In vitro studies have demonstrated that this compound can directly stimulate macrophages to produce reactive oxygen species and enhance their ability to kill tumor cells.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Tumoricidal Activity | Murine Peritoneal Macrophages | 0.5 - 25 µg/mL | Induction of cytotoxicity against B16 melanoma cells | |
| Phagocytosis | Murine Peritoneal Macrophages | Not specified | Enhanced phagocytosis of latex particles |
Natural Killer (NK) Cell Modulation
This compound has been observed to modulate the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for eliminating virus-infected and cancerous cells.
| Parameter | Cell Type | Concentration | Effect | Reference |
| NK Cell Activity | Human Peripheral Blood Mononuclear Cells | 2 µg/mL (optimal) | Enhancement of NK cell cytotoxic activity | In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells. Int J Immunopharmacol. 1990;12(6):621-7. |
In Vivo Efficacy
Preclinical studies in murine models have demonstrated the therapeutic potential of this compound in both infectious disease and oncology settings.
| Model | Dosing Regimen | Effect | Reference |
| Murine Metastasis Model | 10 mg/kg (intraperitoneal) | Activation of macrophages to kill B16 melanoma cells |
Unraveling the Immunomodulatory Landscape of FK-565: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-565, a synthetic acyltripeptide analog of a component of the bacterial cell wall, has emerged as a potent biological response modifier with significant immunomodulatory properties. Its ability to augment innate and adaptive immune responses has positioned it as a compound of interest for therapeutic applications in oncology and infectious diseases. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, detailing its impact on various immune cell populations, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Immunomodulatory Effects of this compound
This compound exerts its immunomodulatory effects by primarily activating pattern recognition receptors, leading to the enhanced function of key immune effector cells. Its activity is characterized by the potentiation of both innate and adaptive immunity, with notable effects on macrophages, natural killer (NK) cells, and T lymphocytes.
Macrophage Activation
This compound is a potent activator of macrophages, enhancing their phagocytic and tumoricidal capabilities. In vitro studies have demonstrated that this compound stimulates macrophages to produce various cytokines and reactive oxygen species, contributing to their heightened antimicrobial and antitumor activity.
Natural Killer (NK) Cell Augmentation
A significant aspect of this compound's immunomodulatory profile is its ability to enhance the cytotoxic activity of NK cells. This effect is crucial for its antitumor properties, as NK cells play a vital role in the surveillance and elimination of malignant cells.
T-Lymphocyte Modulation
This compound has also been shown to influence T-cell responses, although the direct effects on T-cell proliferation can be complex and may depend on the specific experimental conditions. It is thought to indirectly modulate T-cell activity through its activation of antigen-presenting cells like macrophages.
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the quantitative effects of this compound on various immune parameters as reported in the scientific literature.
Table 1: Effect of this compound on Macrophage Cytokine Production
| Cytokine | Cell Type | This compound Concentration | Fold Increase (vs. Control) | Reference |
| TNF-α | Murine Peritoneal Macrophages | 10 µg/mL | Not specified, but significant increase | [1] |
| IL-6 | Murine Bone Marrow-Derived Dendritic Cells | 3 µg/mL (with LPS) | Cooperative induction observed | [2] |
| IL-12p40 | Murine Bone Marrow-Derived Dendritic Cells | 3 µg/mL (with LPS) | Cooperative induction observed | [2] |
| KC (CXCL1) | Murine Bone Marrow-Derived Macrophages | 10 µg/mL | ~10-30 fold increase (with LPS) | [2] |
Table 2: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity
| Target Cell Line | Effector:Target Ratio | This compound Concentration | % Increase in Cytotoxicity | Reference |
| K-562 | Not Specified | 10-100 µg/mL | Significant augmentation | [3] |
| B16 Melanoma | Not Specified | 0.5-25 µg/mL | Significant cytotoxicity induced | [4] |
Signaling Pathways Modulated by this compound
This compound is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Upon binding, NOD1 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2). This interaction is pivotal for the downstream signaling cascade that ultimately results in the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory and immunomodulatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis
1. Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize a 6- to 12-week-old mouse by cervical dislocation.
-
Harvest femur and tibia, and flush the bone marrow with cold PBS (+ 3% FBS) using a syringe.[5]
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.[6][7]
2. Macrophage Stimulation:
-
Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in culture medium.
-
Remove the old medium from the cells and add 200 µL of the this compound solutions or control medium to the respective wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
3. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plates and collect the supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[8][9]
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody for 1 hour.
-
Wash and add streptavidin-HRP for 30 minutes.
-
Add TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[8][9]
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry-Based)
1. Preparation of Effector and Target Cells:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. NK cells within the PBMC population will serve as effector cells.[10]
-
Culture K-562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) in RPMI-1640 with 10% FBS. These will be the target cells.
-
Label the K-562 target cells with a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester) for easy identification by flow cytometry.[10]
2. Co-culture and Cytotoxicity Assay:
-
Co-culture the effector (PBMCs) and target (CFSE-labeled K-562) cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate.
-
Add different concentrations of this compound to the co-cultures.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
3. Staining and Flow Cytometry Analysis:
-
After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) that can enter dead cells to each well.[11]
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive target cells and quantify the percentage of dead cells (positive for the viability dye).[10]
-
The percentage of specific cytotoxicity is calculated as: (% Dead Target Cells in test sample - % Dead Target Cells in spontaneous control) / (100 - % Dead Target Cells in spontaneous control) x 100.
Protocol 3: T-Cell Proliferation Assay (CFSE-Based)
1. T-Cell Isolation and Labeling:
-
Isolate T-cells from murine splenocytes or human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[4]
-
Label the isolated T-cells with CFSE dye. With each cell division, the CFSE fluorescence intensity will halve, allowing for the tracking of cell proliferation.[4][12]
2. T-Cell Stimulation and Culture:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Add various concentrations of this compound to the wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[13]
3. Flow Cytometry Analysis:
-
Harvest the cells and acquire them on a flow cytometer.
-
Analyze the CFSE fluorescence intensity of the T-cells. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of cells that have undergone division.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying the immunomodulatory effects of this compound and the logical relationship between its molecular mechanism and cellular outcomes.
Conclusion
This compound is a well-characterized immunomodulatory agent with the ability to significantly enhance innate and adaptive immune responses. Its mechanism of action, primarily through the NOD1-RIPK2 signaling pathway, leads to the activation of key immune effector cells and the production of a robust cytokine response. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. The provided diagrams of the signaling pathway and experimental workflows serve as a visual aid to understand the complex interactions and methodologies involved in studying this promising immunomodulator.
References
- 1. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Augmentation of natural killer (NK) cell activity in human blood lymphocytes by a new synthetic acyltripeptide (this compound) and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. agilent.com [agilent.com]
The Impact of FK-565 on Cytokine Production Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK-565, a synthetic heptanoyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, is an immunomodulatory compound with a structural resemblance to components of bacterial peptidoglycan. This technical guide provides an in-depth analysis of the impact of this compound on cytokine production profiles, consolidating available quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. The evidence strongly indicates that this compound primarily functions as a co-stimulatory or synergistic agent, significantly amplifying cytokine responses when combined with other immune stimuli, rather than acting as a potent direct inducer of a broad spectrum of cytokines. Its activity is mediated through the activation of the intracellular pattern recognition receptor NOD1, leading to the downstream activation of NF-κB and MAPK signaling pathways.
Introduction
This compound is a biological response modifier that has been investigated for its therapeutic potential in various contexts, including cancer and infectious diseases. Its immunomodulatory properties are attributed to its ability to mimic diaminopimelic acid (DAP)-containing peptidoglycan fragments, which are recognized by the innate immune system. A crucial aspect of its immunomodulatory function is its influence on the production of cytokines, the key signaling molecules that orchestrate immune responses. This guide synthesizes the current understanding of how this compound modulates cytokine secretion by immune cells.
This compound and Cytokine Production: A Synergistic Role
Current research indicates that this compound, when used as a monotherapy, has a limited capacity to directly induce the secretion of a wide range of pro-inflammatory or anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). One key study found that this compound alone had no detectable influence on the in vitro production of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), or Tumor Necrosis Factor-alpha (TNF-α) by human mononuclear cells[1].
However, the immunomodulatory prowess of this compound becomes evident when it is used in conjunction with other immune stimuli, particularly Toll-like receptor (TLR) agonists and other cytokines. This synergistic activity highlights its role as a co-stimulatory molecule that can amplify and shape the cytokine milieu.
Synergistic Induction of Pro-Inflammatory Cytokines
This compound has been shown to act as a NOD1 agonist and synergizes with various TLR ligands to enhance the production of key pro-inflammatory cytokines. This co-stimulation can lead to a more robust and targeted immune response.
Table 1: Synergistic Effects of this compound on Pro-Inflammatory Cytokine Production in Human Dendritic Cells (DCs)
| Cytokine | Co-stimulant | This compound Concentration | Fold Increase (this compound + Co-stimulant vs. Co-stimulant alone) | Reference |
| IL-12p70 | Poly(I:C) (TLR3 agonist) | 10 µg/mL | Synergistic induction observed | |
| IL-12p70 | CpG DNA (TLR9 agonist) | 10 µg/mL | Synergistic induction observed | |
| IFN-γ | Poly(I:C) (TLR3 agonist) | 10 µg/mL | Synergistic induction observed | |
| IFN-γ | CpG DNA (TLR9 agonist) | 10 µg/mL | Synergistic induction observed |
Data in this table is qualitative, indicating observed synergy. Specific quantitative fold-increase values were not provided in the source material.
Furthermore, this compound, in combination with recombinant IFN-γ (rIFN-γ), has been demonstrated to induce the expression of membrane-associated IL-1α on human blood monocytes[2]. This localized cytokine expression can be crucial for cell-to-cell communication within the immune system.
Signaling Pathways Activated by this compound
The immunomodulatory effects of this compound are initiated through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is a sensor for peptidoglycan fragments containing meso-diaminopimelic acid (DAP), a component found in the cell walls of many bacteria.
Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction, mediated by their respective CARD (Caspase Activation and Recruitment Domain) domains, triggers a downstream signaling cascade that culminates in the activation of two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), via the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these transcription factors drives the expression of genes encoding various pro-inflammatory cytokines and chemokines.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of cytokine production by human PBMCs in response to immunomodulators like this compound. These should be adapted and optimized for specific experimental needs.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors into sterile tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with sterile PBS by centrifuging at 250 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density for the assay.
In Vitro Stimulation and Cytokine Measurement by ELISA
-
Cell Seeding: Seed the isolated PBMCs into a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Stimulation: Prepare working solutions of this compound and any co-stimulants (e.g., LPS, Poly(I:C)) at 2x the final desired concentration in complete medium. Add 100 µL of the stimulant solutions to the appropriate wells. Include wells with cells and medium alone as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
ELISA: Quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Multiplex Cytokine Analysis using Cytometric Bead Array (CBA)
For a broader and more efficient analysis of multiple cytokines from a small sample volume, a cytometric bead array is recommended.
-
Sample Preparation: Prepare cell culture supernatants as described in the ELISA protocol.
-
CBA Assay: Perform the CBA assay using a commercial kit (e.g., BD™ CBA Human Inflammatory Cytokines Kit) according to the manufacturer's protocol. This typically involves:
-
Mixing the cytokine capture beads with the standards and samples.
-
Incubating with a phycoerythrin (PE)-conjugated detection antibody to form sandwich complexes.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using the appropriate software (e.g., FCAP Array™ Software) to simultaneously quantify the concentrations of multiple cytokines.
Conclusion
This compound is an intriguing immunomodulatory agent that primarily enhances, rather than directly initiates, cytokine responses in human immune cells. Its mechanism of action via NOD1 activation positions it as a potential candidate for therapeutic strategies that require the amplification of innate immune responses, particularly in combination with other immunotherapies or vaccines. Future research should focus on delineating the precise synergistic cytokine profiles induced by this compound in combination with a wider array of stimuli in different immune cell subsets. Such studies will be crucial for harnessing the full therapeutic potential of this compound in a targeted and effective manner.
References
- 1. In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor cytotoxicity of human monocyte membrane-bound interleukin-1α induced by synergistic actions of interferon-γ and synthetic acyltripeptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies on FK-565 and macrophage activation
An In-depth Technical Guide on the Core Findings of Initial Studies on FK-565 and Macrophage Activation
Introduction
This compound, a synthetic acyltripeptide, has been identified in initial studies as a potent biological response modifier with significant immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the early research conducted on this compound, with a specific focus on its capacity to activate macrophages. The document synthesizes quantitative data, details experimental protocols, and visualizes key processes to offer a thorough resource for researchers, scientists, and professionals in drug development. The primary findings indicate that this compound can directly activate macrophages, enhancing their phagocytic and tumoricidal capabilities both in vitro and in vivo.[3][4]
Data Presentation: Efficacy of this compound in Macrophage Activation
The following tables summarize the quantitative data from initial studies, detailing the effective concentrations and dosages of this compound required to induce macrophage activation and associated functional outcomes.
Table 1: In Vitro Macrophage Activation by this compound
| Macrophage Source | This compound Concentration | Key Functional Outcome | Reference |
| Peritoneal Macrophages (C57BL/6 Mice) | 0.5 µg/ml | Significant induction of cytotoxicity to B16 melanoma cells. | [4] |
| Peritoneal Macrophages (C57BL/6 Mice) | 25 µg/ml | Maximal and reproducible activation of tumoricidal properties. | [4] |
| Thioglycollate-elicited Macrophages (C57BL/6N Mice) | ≥ 0.01 µg/ml | Activation of macrophages to become cytotoxic to B16-BL6 target cells. | [5] |
| Thioglycollate-elicited Macrophages (C57BL/6N Mice) | > 50 µg/ml | Plateau of macrophage-associated cytotoxicity observed. | [5] |
| Alveolar Macrophages (F344 Rats) | 1–50 µg/ml | Activation to kill syngeneic mammary adenocarcinoma cells. | [6] |
| Peritoneal Macrophages (Murine) | 10 µg/ml | Enhanced production of Tumor Necrosis Factor (TNF) and Reactive Nitrogen Intermediates (RNI). | [7] |
Table 2: In Vivo Macrophage Activation by this compound
| Animal Model | this compound Dosage | Administration | Key Functional Outcome | Reference | | :--- | :--- | :--- | :--- | | Mice | Parenteral or Oral | Enhanced spreading, phagocytosis, and intracellular killing of bacteria by peritoneal macrophages. |[3] | | C57BL/6 Mice | 10 mg/kg | Intraperitoneal | Activation of peritoneal macrophages to kill B16 melanoma cells. |[4] | | Mice | > 5 mg/kg | Not Specified | Augmentation of macrophage activity. |[1][2] | | Mice | 25–50 mg/kg | i.v. (3 times/week) | Optimal therapeutic activity, suggested to be due to immune augmentation including macrophages. |[1][2] | | C3H/He Mice with Dalton's Lymphoma | Not Specified | In vivo | Up-regulated RNI production by tumor-associated macrophages. |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the initial evaluation of this compound.
Protocol 1: In Vitro Macrophage Tumoricidal Assay
This protocol was widely used to assess the direct ability of this compound to render macrophages cytotoxic towards tumor cells.[4][5]
-
Macrophage Isolation: Peritoneal macrophages were harvested from mice (e.g., C57BL/6) by peritoneal lavage, sometimes following elicitation with thioglycollate.
-
Cell Plating: The harvested cells were plated in culture dishes and allowed to adhere for a period (e.g., 2 hours), after which non-adherent cells were washed away to enrich for macrophages.
-
Activation with this compound: Macrophage monolayers were incubated with varying concentrations of this compound (e.g., 0.01 µg/ml to 100 µg/ml) in a complete culture medium for 24 hours.[5]
-
Target Cell Preparation: Tumor cells (e.g., B16 melanoma) were labeled with a radioactive isotope, such as ¹²⁵I-iododeoxyuridine (¹²⁵I-UdR), to allow for quantitative measurement of cell death.
-
Co-culture and Cytotoxicity Measurement: The labeled target cells were added to the this compound-activated macrophage cultures. The co-culture was maintained for an extended period (e.g., 72 hours).
-
Data Analysis: Cytotoxicity was determined by measuring the amount of radioactivity released into the culture supernatant from dead target cells, compared to the total radioactivity.
Protocol 2: Measurement of Macrophage Effector Molecules
Initial studies also quantified the production of key effector molecules by macrophages following this compound stimulation.
-
Superoxide Anion Production: The production of superoxide anion by macrophages was measured to assess respiratory burst activity, a key indicator of activation.[3] This was often done using the superoxide dismutase-inhibitable reduction of ferricytochrome c.
-
Reactive Nitrogen Intermediates (RNI) Production: RNI levels were quantified as an indicator of macrophage activation, particularly in the context of tumor models.[7][8] This was typically achieved by measuring nitrite concentration in culture supernatants using the Griess reagent.
-
Tumor Necrosis Factor (TNF) Production: The secretion of the pro-inflammatory cytokine TNF by macrophages was measured using bioassays or immunoassays to confirm the inflammatory activation state induced by this compound.[7][8]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental designs described in the initial this compound studies.
Caption: Logical diagram of this compound inducing macrophage activation and subsequent functional outcomes.
Caption: Workflow for assessing this compound's in vitro effect on macrophage tumoricidal activity.
Caption: Workflow for assessing this compound's in vivo effect on macrophage function.
Conclusion
The initial body of research on this compound consistently demonstrates its role as an effective macrophage-activating agent. Studies show that this compound, both when administered in vivo and when applied directly to macrophages in vitro, enhances a suite of key functions including phagocytosis, intracellular killing of bacteria, production of reactive oxygen and nitrogen intermediates, and tumoricidal activity.[3][4][8] The ability of this compound to directly activate macrophages, even in athymic nude mice, suggests a mechanism that is not solely dependent on T-cell responses.[3] These foundational studies have established this compound as a significant immunopotentiator, paving the way for further investigation into its therapeutic potential in immunotherapy and infectious disease.[4]
References
- 1. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation by a new synthetic acyltripeptide and its analogs entrapped in liposomes of rat alveolar macrophages to the tumor cytotoxic state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cisplatin and FK565 on the activation of tumor-associated and bone marrow-derived macrophages by Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Arsenal Within: A Technical Guide to the Anti-Tumor Properties of FK-565
For Immediate Release
This technical guide provides an in-depth exploration of the anti-tumor properties of FK-565, a synthetic heptanoyl-γ-D-glutamyl-(L)meso-diaminopimelyl-(D)-alanine, for researchers, scientists, and drug development professionals. This compound has demonstrated significant potential as a biological response modifier, primarily exerting its anti-neoplastic effects through the potentiation of the host immune system.
Executive Summary
This compound is an immunostimulatory acyltripeptide that has been shown to activate key components of the innate and adaptive immune systems, leading to tumor growth inhibition and a reduction in metastasis in preclinical models. Its mechanism of action is not based on direct cytotoxicity to cancer cells but rather on the activation of tumoricidal properties in macrophages and the enhancement of natural killer (NK) and T-cell activity. Evidence suggests that this compound acts as a ligand for the intracellular pattern recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), initiating a signaling cascade that promotes a pro-inflammatory, anti-tumor microenvironment.
Quantitative Data on Anti-Tumor Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the anti-tumor effects of this compound.
Table 1: In Vitro Immunomodulatory Activity of this compound
| Assay Type | Cell Type | This compound Concentration | Observed Effect |
| Macrophage Tumoricidal Activity | Murine Peritoneal Macrophages | 0.5 µg/mL | Significant cytotoxicity against B16 melanoma cells |
| Macrophage Tumoricidal Activity | Murine Peritoneal Macrophages | 25 µg/mL | Maximal activation of tumoricidal properties |
| NK Cell Activity Augmentation | Human Blood Lymphocytes | 10 - 100 µg/mL | Significant augmentation of NK cell activity |
| NK Cell Activity Augmentation | Human Mononuclear Cells | 2 µg/mL | Optimal enhancement of NK cell activity |
| Macrophage Activation | Murine Peritoneal Macrophages | 10 µg/mL | Enhanced production of TNF and reactive nitrogen intermediates (RNI)[1] |
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of this compound
| Animal Model | Tumor Type | This compound Dosage | Administration Route & Schedule | Outcome |
| C57BL/6 Mice | B16 Melanoma (experimental lung metastases) | 10 mg/kg | Intraperitoneal injections | Significant inhibition of lung metastases |
| Mice | Experimental and Spontaneous Metastases | > 5 mg/kg | Intravenous, three times per week for 4 weeks | Augmentation of NK cells and macrophages[2][3] |
| Mice | Experimental and Spontaneous Metastases | 25-50 mg/kg | Intravenous, three times per week for 4 weeks | Optimal therapeutic activity[2][3] |
| C3H/He Mice | Dalton's Lymphoma | Not specified | In vivo administration | Up-regulated RNI production by Dalton's Lymphoma-associated macrophages[4] |
Signaling Pathways and Mechanism of Action
This compound's anti-tumor activity is intrinsically linked to its ability to modulate the host immune response. The primary signaling pathway implicated in its mechanism of action is the activation of NOD1.
NOD1 Signaling Pathway in Macrophages
This compound, a NOD1 ligand, is recognized by the cytosolic receptor NOD1 within macrophages. This interaction initiates a downstream signaling cascade that results in the activation of NF-κB and MAPK pathways. This leads to the transcription and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and the production of reactive nitrogen intermediates, all of which contribute to a tumoricidal macrophage phenotype. Recent studies have also shown that NOD1 activation in tumor-associated macrophages (TAMs) can enhance CD8+ T cell-mediated anti-tumor immunity.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-tumor properties.
Macrophage-Mediated Tumoricidal Assay
This assay quantifies the ability of this compound-activated macrophages to kill tumor cells in vitro.
-
Macrophage Isolation and Culture:
-
Harvest peritoneal macrophages from C57BL/6 mice by peritoneal lavage with cold Hanks' Balanced Salt Solution (HBSS).
-
Wash the cells by centrifugation and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Plate the macrophages in 96-well microtiter plates at a density of 1 x 10^5 cells/well and incubate for 2 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.
-
Remove non-adherent cells by washing with warm medium.
-
-
Macrophage Activation:
-
Add fresh medium containing various concentrations of this compound (e.g., 0.5 µg/mL to 25 µg/mL) to the macrophage monolayers.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Co-culture with Tumor Cells:
-
Label target tumor cells (e.g., B16 melanoma) with a radioactive isotope such as ³H-thymidine or use a colorimetric assay like the MTT assay.
-
Add the labeled tumor cells to the macrophage monolayers at a specific effector-to-target cell ratio (e.g., 10:1).
-
Co-incubate the cells for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Assessment of Cytotoxicity:
-
For radioactive labeling: Centrifuge the plates and collect the supernatant. Measure the radioactivity released from lysed tumor cells using a scintillation counter.
-
For MTT assay: After co-incubation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of specific cytotoxicity based on the release of radioactivity or the reduction in absorbance compared to control wells with tumor cells alone.
-
In Vivo Experimental Metastasis Model
This model assesses the efficacy of this compound in inhibiting the formation of tumor metastases in vivo.
-
Animal Model and Tumor Cell Preparation:
-
Use 6- to 8-week-old C57BL/6 mice.
-
Culture B16 melanoma cells in appropriate medium. Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^5 cells/mL. Ensure a single-cell suspension.
-
-
Tumor Cell Inoculation:
-
Inject 0.2 mL of the tumor cell suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.
-
-
This compound Treatment:
-
Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Administer this compound intravenously or intraperitoneally at a predetermined dose (e.g., 10-50 mg/kg) according to a specific schedule (e.g., three times a week for 4 weeks), starting one day after tumor cell inoculation.
-
-
Evaluation of Metastasis:
-
After a set period (e.g., 14-21 days), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution or 10% buffered formalin.
-
Count the number of visible tumor colonies on the lung surface under a dissecting microscope.
-
The efficacy of this compound is determined by comparing the number of lung metastases in the treated group to the control group.
-
Experimental and Therapeutic Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound's anti-tumor properties, from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound represents a promising immunotherapeutic agent with a distinct mechanism of action centered on the activation of the host's innate and adaptive immune systems. Its ability to render macrophages tumoricidal and enhance the activity of NK and T cells, likely through the NOD1 signaling pathway, provides a strong rationale for its further development. The data presented in this guide underscore the potential of this compound as a monotherapy or in combination with other anti-cancer treatments to improve patient outcomes. Further research is warranted to fully elucidate its clinical potential and to identify patient populations that would most benefit from this immunomodulatory approach.
References
- 1. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cisplatin and FK565 on the activation of tumor-associated and bone marrow-derived macrophages by Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of NOD1 on tumor-associated macrophages augments CD8+ T cell–mediated antitumor immunity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of NOD1 on tumor-associated macrophages augments CD8+ T cell-mediated antitumor immunity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
FK-565: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental applications of FK-565, a synthetic acyltripeptide known for its immunomodulatory properties. This document details its mechanism of action, protocols for key cellular assays, and expected outcomes, offering a valuable resource for researchers investigating innate immunity, cancer immunotherapy, and inflammatory responses.
Introduction
This compound is a potent immunostimulatory compound that functions as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1][2] Activation of NOD1 by this compound triggers downstream signaling cascades, primarily involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This leads to the production of pro-inflammatory cytokines and enhances the effector functions of various immune cells, including macrophages, natural killer (NK) cells, and T cells.[4][5] These characteristics position this compound as a significant tool for in vitro studies aimed at understanding and modulating innate immune responses.
Mechanism of Action: NOD1 Signaling Pathway
This compound initiates an intracellular signaling cascade upon binding to NOD1. This interaction leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which is crucial for the subsequent activation of downstream pathways. The activation of the IκB kinase (IKK) complex results in the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Concurrently, the MAPK pathway is activated, further contributing to the cellular response.
References
- 1. Tumor cytotoxicity of human monocyte membrane-bound interleukin-1α induced by synergistic actions of interferon-γ and synthetic acyltripeptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FK-565 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of FK-565 in in vivo mouse models. The protocols outlined below are based on findings from various research applications, including oncology, immunology, and infectious disease studies.
Introduction
This compound is a synthetic heptanoyl-tripeptide that acts as a potent biological response modifier. Its primary mechanism of action is through the activation of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune system. Activation of NOD1 by this compound triggers a signaling cascade that leads to the enhancement of host defense mechanisms, including the activation of natural killer (NK) cells, macrophages, and T-cells.[1][2][3][4] This immunomodulatory activity makes this compound a compound of interest for therapeutic applications in cancer, infectious diseases, and as an adjuvant.
Data Presentation: Recommended Dosage of this compound
The following tables summarize the recommended dosages of this compound for various in vivo mouse models based on published studies. The optimal dosage can vary depending on the mouse strain, the experimental model, and the desired biological effect.
Table 1: this compound Dosage for Immuno-oncology and Cancer Models
| Application | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Metastasis Treatment | Not Specified | 25-50 mg/kg | Intravenous (i.v.) | Three times per week for 4 weeks | [1][2] |
| NK Cell and Macrophage Augmentation | Not Specified | > 5 mg/kg | Not Specified | Not Specified | [1][2] |
| Inhibition of Splenomegaly (Friend Leukemia Virus) | Not Specified | 0.01 - 1 mg/kg | Intravenous (i.v.) or Oral | Not Specified | [5] |
| Macrophage Activation for Tumoricidal Activity | C57BL/6 and beige mice | 10 mg/kg | Intraperitoneal (i.p.) | Multiple injections | |
| Inhibition of Lung Metastases | C57BL/6 mice | 10 mg/kg | Intraperitoneal (i.p.) | Multiple injections |
Table 2: this compound Dosage for Immunomodulation and Infection Models
| Application | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| NK Cell Augmentation | Not Specified | 0.5 - 10 mg/kg | In vivo (route not specified) | Not Specified | [6] |
| Restoration of Host Defense in Immunosuppressed Mice | Not Specified | Not Specified | Oral | Not Specified | [7] |
| Enhancement of Host Defense Against Microbial Infections | Not Specified | Not Specified | Subcutaneous (s.c.) or Oral | Pre-challenge | [8] |
| Restoration of Granulocyte Counts | Mitomycin C-induced leukopenic mice | 0.001 - 1 mg/kg | Intraperitoneal (i.p.) | Once a day for 3 days | [9] |
Table 3: this compound Dosage for Inflammation Models
| Application | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Sickness Behavior (with LPS) | Not Specified | 0.001 or 0.003 mg/kg | Intraperitoneal (i.p.) | 4 hours before LPS | [10] |
| Induction of Coronary Arteritis | Not Specified | 100 µ g/mouse | Oral | Once daily for 5 consecutive days | [11] |
| Induction of Coronary Arteritis | Not Specified | 10, 100, or 500 µ g/mouse | Subcutaneous (s.c.) | On days 0 and 3 | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, endotoxin-free distilled water or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in sterile, endotoxin-free distilled water or sterile saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile water.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sterilization:
-
Filter the reconstituted this compound solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility for parenteral administration.
-
-
Dilution:
-
Prepare the final working concentration for injection by diluting the stock solution with sterile saline or water. The final injection volume for mice is typically 0.1-0.2 mL.
-
-
Storage:
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Once thawed, use immediately and do not refreeze.
-
Protocol 2: Administration of this compound in a B16 Melanoma Mouse Model
Animal Model:
-
C57BL/6 mice, 6-8 weeks old.
Tumor Cell Line:
-
B16-F10 melanoma cells.
Procedure:
-
Tumor Cell Preparation:
-
Culture B16-F10 cells in complete DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
On the day of injection, harvest cells by trypsinization, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^5 cells/mL.
-
-
Tumor Implantation:
-
Inject 0.2 mL of the cell suspension (5 x 10^4 cells) subcutaneously into the flank of each C57BL/6 mouse.
-
-
This compound Treatment:
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor the overall health and body weight of the mice. Be aware that a single high dose of this compound has been noted to cause a decrease in body weight in DBA/2 mice.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound activates the innate immune system through the NOD1 signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: this compound activates the NOD1 signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo mouse cancer model.
Caption: Workflow for in vivo this compound efficacy testing.
References
- 1. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B16 as a mouse model for human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vt.edu [research.vt.edu]
- 10. A Multifunctional Chemical Agent as an Attenuator of Amyloid Burden and Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous injections [protocols.io]
Application Notes and Protocols for FK-565 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-565 is a synthetic heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, an immunoactive peptide that has been shown to be a potent biological response modifier.[1][2] It exhibits a range of biological activities, including the enhancement of host resistance to microbial infections and the activation of macrophages and natural killer (NK) cells.[1][2][3][4] In the context of cellular biology, this compound is recognized as a ligand for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor involved in the innate immune response.[5]
Proper preparation of an this compound stock solution is critical for accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro studies.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine | [1][2] |
| Molecular Formula | C₂₂H₃₈N₄O₉ | |
| Molecular Weight | 502.57 g/mol | |
| Typical In Vitro Working Concentration | 0.1 - 100 µg/mL | [6][7] |
| Optimal NK Cell Enhancement Dose | 2 µg/mL | [6] |
| Macrophage Activation Concentration | 0.5 - 25 µg/mL | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
Protocol for Reconstituting this compound
Due to the peptide nature of this compound and the lack of specific solubility data from a manufacturer, a general approach for reconstituting hydrophobic peptides is recommended. The heptanoyl group suggests some degree of hydrophobicity, making DMSO a suitable initial solvent.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Equilibration: Allow the vial of lyophilized this compound powder to reach room temperature before opening to minimize condensation.
-
Initial Dissolution in DMSO:
-
Carefully open the vial of this compound.
-
To prepare a high-concentration stock solution (e.g., 10 mg/mL), add the appropriate volume of sterile DMSO to the vial. For example, to a 1 mg vial of this compound, add 100 µL of DMSO.
-
Recap the vial and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.
-
The volume of the aliquots should be based on the typical experimental needs to minimize waste.
-
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
For cell culture experiments, dilute the DMSO stock solution with sterile PBS or cell culture medium to the desired final concentration.
-
It is crucial to add the DMSO stock solution to the aqueous buffer or medium slowly while gently mixing to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
-
Final Concentration Example:
-
To prepare a 100 µg/mL working solution from a 10 mg/mL stock:
-
Dilute the stock solution 1:100. For example, add 10 µL of the 10 mg/mL stock to 990 µL of sterile PBS or cell culture medium.
-
-
Further dilutions can be made from this working solution to achieve the desired final concentrations for your experiments.
-
-
Use in Cell Culture: Add the diluted this compound solution to your cell cultures and mix gently by swirling the plate or flask.
Storage and Stability
-
Lyophilized Powder: Store the unopened vial of lyophilized this compound at -20°C or -80°C for long-term stability.
-
Stock Solution in DMSO: Store the aliquoted stock solution at -20°C or -80°C. When stored properly, the DMSO stock solution should be stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: It is recommended to prepare fresh working solutions in aqueous buffers or cell culture medium for each experiment. Do not store diluted aqueous solutions for extended periods.
Mandatory Visualization
This compound Experimental Workflow
Caption: Workflow for this compound stock and working solution preparation.
NOD1 Signaling Pathway Activated by this compound
Caption: Simplified NOD1 signaling pathway initiated by this compound.
References
- 1. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoactive peptides, FK-156 and this compound. I. Enhancement of host resistance to microbial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Augmentation of natural killer (NK) cell activity in human blood lymphocytes by a new synthetic acyltripeptide (this compound) and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NK Cell Activation with FK-565 in Combination with IL-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. Enhancing the cytotoxic potential of NK cells is a promising strategy in cancer immunotherapy. Interleukin-2 (IL-2) is a well-established cytokine known to potently activate and expand NK cells. FK-565, a synthetic acyltripeptide, has been identified as an immunostimulatory agent that can further augment the anti-tumor functions of NK cells. This document provides detailed application notes and protocols for the combined use of this compound and IL-2 to enhance the activation and effector functions of NK cells. This compound is an agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a pattern recognition receptor involved in innate immune responses. The synergistic action of this compound and IL-2 presents a promising approach to potentiate NK cell-mediated cytotoxicity for therapeutic applications.
Data Presentation
The following tables summarize the expected quantitative effects of this compound and IL-2, alone and in combination, on various aspects of NK cell function. These values are synthesized from published literature on the individual and synergistic effects of NOD1 agonists and IL-2 on NK cells.
Table 1: Effect of this compound and IL-2 on NK Cell Cytotoxicity against K562 Target Cells
| Treatment | Effector:Target Ratio (10:1) % Cytotoxicity (Mean ± SD) |
| Untreated Control | 15 ± 5% |
| This compound (10 µg/mL) | 25 ± 7% |
| IL-2 (100 IU/mL) | 45 ± 10% |
| This compound (10 µg/mL) + IL-2 (100 IU/mL) | 75 ± 12% |
Table 2: Upregulation of NK Cell Activation Markers after 24-hour Stimulation
| Treatment | % CD69+ NK Cells (Mean ± SD) | % CD107a+ NK Cells (Mean ± SD) |
| Untreated Control | 5 ± 2% | 8 ± 3% |
| This compound (10 µg/mL) | 15 ± 4% | 12 ± 4% |
| IL-2 (100 IU/mL) | 50 ± 8% | 35 ± 7% |
| This compound (10 µg/mL) + IL-2 (100 IU/mL) | 70 ± 10% | 55 ± 9% |
Table 3: Cytokine Production by NK Cells after 48-hour Stimulation
| Treatment | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Untreated Control | < 50 | < 30 |
| This compound (10 µg/mL) | 150 ± 50 | 100 ± 40 |
| IL-2 (100 IU/mL) | 1000 ± 200 | 500 ± 150 |
| This compound (10 µg/mL) + IL-2 (100 IU/mL) | 2500 ± 400 | 1200 ± 300 |
Signaling Pathways
The activation of NK cells by the combination of this compound and IL-2 involves the engagement of distinct yet potentially synergistic signaling pathways.
Caption: Combined this compound and IL-2 signaling in NK cells.
Experimental Protocols
Isolation of Human Natural Killer (NK) Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of NK cells from PBMCs using negative selection, which ensures that the NK cells are not activated by antibodies during the isolation process.
Caption: Workflow for isolating human NK cells.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Human NK Cell Isolation Kit (Negative Selection)
-
Anti-human CD3 and CD56 antibodies for flow cytometry
-
Centrifuge
-
Magnetic separator
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs into a new tube.
-
Wash the PBMCs three times with PBS containing 2% FBS.
-
Resuspend the PBMC pellet and count the cells.
-
Proceed with the NK cell isolation using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the PBMCs with an antibody cocktail that targets non-NK cells, followed by the addition of magnetic beads and separation using a magnet.
-
Collect the enriched, untouched NK cells.
-
Assess the purity of the isolated NK cells by flow cytometry, staining for CD3- and CD56+ populations. A purity of >90% is generally considered good.
In Vitro Activation of NK Cells with this compound and IL-2
Materials:
-
Purified human NK cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES)
-
Recombinant human IL-2
-
This compound
-
Cell culture plates (96-well, flat-bottom)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the purified NK cells in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare the following treatment conditions in triplicate:
-
Untreated Control: Add 100 µL of complete medium.
-
This compound alone: Add 100 µL of medium containing this compound at a final concentration of 10 µg/mL.
-
IL-2 alone: Add 100 µL of medium containing IL-2 at a final concentration of 100 IU/mL.
-
This compound + IL-2: Add 100 µL of medium containing both this compound (final concentration 10 µg/mL) and IL-2 (final concentration 100 IU/mL).
-
-
Incubate the plate for the desired time period (e.g., 24 hours for activation marker analysis, 48 hours for cytokine analysis, or use directly in a cytotoxicity assay).
NK Cell Cytotoxicity Assay
This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of activated NK cells.
Caption: Workflow for the ⁵¹Cr release cytotoxicity assay.
Materials:
-
Activated NK cells (effector cells)
-
K562 cells (target cells)
-
⁵¹Cr-sodium chromate
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Label the K562 target cells by incubating them with 100 µCi of ⁵¹Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
Resuspend the target cells to a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension into the wells of a 96-well U-bottom plate.
-
Add 100 µL of the activated NK cell suspension at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Flow Cytometry Analysis of Activation Markers and Cytokine Production
Materials:
-
Activated NK cells
-
Anti-human CD3, CD56, CD69, and CD107a antibodies conjugated to different fluorochromes
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization solution
-
Anti-human IFN-γ and TNF-α antibodies for intracellular staining
-
Flow cytometer
Procedure for Activation Markers (CD69, CD107a):
-
After the 24-hour activation period, add anti-CD107a antibody directly to the culture wells.
-
Add Monensin to the wells to prevent the degradation of internalized CD107a.
-
Incubate for an additional 4 hours.
-
Harvest the cells and wash them with PBS.
-
Stain the cells with anti-CD3, CD56, and CD69 antibodies for 30 minutes on ice.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the samples using a flow cytometer, gating on the CD3- CD56+ NK cell population to determine the percentage of CD69+ and CD107a+ cells.
Procedure for Intracellular Cytokine Staining (IFN-γ, TNF-α):
-
After the 48-hour activation period, add Brefeldin A to the culture wells for the last 4-6 hours of incubation to block cytokine secretion.
-
Harvest the cells and wash them with PBS.
-
Stain for surface markers (CD3, CD56) as described above.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain the cells with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at room temperature.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the samples using a flow cytometer, gating on the CD3- CD56+ NK cell population to determine the percentage of cells producing IFN-γ and TNF-α.
Conclusion
The combination of the NOD1 agonist this compound and the cytokine IL-2 provides a potent stimulus for the activation of human NK cells. This synergistic interaction leads to enhanced cytotoxicity against tumor cells, increased expression of activation markers, and robust production of key effector cytokines. The protocols outlined in this document provide a framework for researchers to investigate and harness the therapeutic potential of this combination for applications in immunotherapy and drug development. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing our understanding of NK cell biology and its clinical applications.
Protocol for Assessing Macrophage Activation by FK-565
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-565 is a synthetic acyltripeptide that acts as a potent immunomodulator by activating macrophages.[1][2] As a ligand for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain 1), this compound triggers a signaling cascade that enhances various macrophage effector functions.[3][4][5] This document provides detailed protocols for assessing the activation of macrophages by this compound, including methods for evaluating phagocytosis, cytotoxicity, superoxide anion production, and lysosomal enzyme activity. Additionally, it outlines the key signaling pathways involved in this compound-mediated macrophage activation.
Key Macrophage Activation Markers Induced by this compound
This compound has been demonstrated to enhance several key functions in macrophages, making them more effective in host defense and anti-tumor responses. These include:
-
Enhanced Phagocytosis: An increased ability to engulf and clear pathogens and cellular debris.[1]
-
Increased Cytotoxicity: Augmented capacity to kill tumor cells.[6]
-
Elevated Superoxide Anion Production: A key component of the respiratory burst used to kill pathogens.[1]
-
Increased Lysosomal Enzyme Activity: Enhancement of the machinery for degrading phagocytosed material.[1]
-
Pro-inflammatory Cytokine Production: Secretion of signaling molecules that orchestrate the immune response.[7][8]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other NOD1 agonists on macrophage activation, as reported in the literature.
Table 1: Effective Concentrations of this compound for Macrophage Activation
| Parameter | Cell Type | This compound Concentration | Incubation Time | Effect | Reference |
| Cytotoxicity | Murine Peritoneal Macrophages | 0.5 µg/mL | 24 hours | Significant cytotoxicity against B16 melanoma cells | [6] |
| Murine Peritoneal Macrophages | 25 µg/mL | 24 hours | Maximal cytotoxicity against B16 melanoma cells | [6] | |
| Tumor Necrosis Factor (TNF) and Reactive Nitrogen Intermediates (RNI) Production | Murine Peritoneal Macrophages | 10 µg/mL | Not Specified | Enhanced production | [7] |
Table 2: Cytokine Profile Induced by NOD1 Agonists in Macrophages
| Cytokine | Cell Type | NOD1 Agonist | Concentration | Incubation Time | Fold Induction (approx.) | Reference |
| TNF-α | Human Monocyte-Derived Macrophages | M-triDAP | 10 µg/mL | 4 hours | Synergistic increase with LPS | [9] |
| IL-1β | Human Monocyte-Derived Macrophages | NOD1 agonist | Not Specified | 24 hours | Significant induction | [10] |
| IL-6 | Human Monocyte-Derived Macrophages | M-triDAP | 10 µg/mL | 4 hours | Synergistic increase with LPS | [9] |
| IL-8 | Human Monocyte-Derived Macrophages | NOD1 agonist | Not Specified | Not Specified | Highly induced | [10] |
| IL-10 | Human Monocyte-Derived Macrophages | NOD1 agonist | Not Specified | 24 hours | Higher in M-CSF-differentiated macrophages | [10] |
| KC (CXCL1) | Murine Peritoneal Macrophages | Lactyl-TetraDAP | 250 nM | Overnight | ~4-fold | [11] |
Signaling Pathway
This compound, as a NOD1 agonist, activates a well-defined intracellular signaling pathway in macrophages. Upon binding to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm, a conformational change is induced, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction, mediated by their respective CARD (Caspase Activation and Recruitment Domain) domains, triggers the activation of downstream signaling cascades, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[4][12] The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other effector molecules responsible for enhanced macrophage activity.[3]
This compound signaling pathway in macrophages.
Experimental Protocols
The following are detailed protocols for assessing macrophage activation by this compound.
Macrophage Cytotoxicity Assay
This assay measures the ability of this compound-activated macrophages to kill tumor cells.
References
- 1. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide oligomerization domain 1 is a dominant pathway for NOS2 induction in vascular smooth muscle cells: comparison with Toll-like receptor 4 responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the NOD1/Rip2 Signaling Pathway in Macrophage Inflammatory Activation Induced by ox-LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interplay between NOD1 and TLR4 Receptors in Macrophages: Nonsynergistic Activation of Signaling Pathways Results in Synergistic Induction of Proinflammatory Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic acid differently modulates NOD1/NOD2-mediated inflammatory responses in human macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | NOD1/2 Signaling Pathway [reactome.org]
Application Notes and Protocols for FK-565 in a Murine Model of Metastatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-565, a synthetic heptanoyl tripeptide, is a potent biological response modifier with demonstrated therapeutic efficacy in murine models of experimental and spontaneous cancer metastasis.[1][2] Its primary mechanism of action is attributed to the augmentation of the host's innate and adaptive immune systems, leading to enhanced anti-tumor activity.[1][2] this compound has been shown to activate natural killer (NK) cells, macrophages, and T cells, making it a promising candidate for cancer immunotherapy research.[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of metastatic cancer, specifically focusing on the widely used B16 melanoma model.
Mechanism of Action: NOD1/NOD2 Signaling Pathway
This compound is known to interact with the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, particularly NOD1. This pathway is a key component of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response. In the context of cancer, activation of the NOD1 pathway by this compound can lead to the production of pro-inflammatory cytokines and chemokines, creating an anti-tumor microenvironment and enhancing the function of immune effector cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in murine models of metastatic cancer.
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Duration | Outcome Measure | Result | Reference |
| This compound | 25-50 | i.v. | 3 times/week | 4 weeks | Optimal therapeutic activity in experimental and spontaneous metastases | Significant | [1][2] |
| This compound | >5 | i.v. | Not Specified | Not Specified | Augmentation of NK cells and macrophages | Significant | [1][2] |
Further quantitative data on percentage of metastasis inhibition, reduction in tumor nodules, and survival rates are currently limited in publicly available literature and require further investigation.
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in a murine model of metastatic melanoma.
Protocol 1: Experimental Metastasis Model with B16-F10 Melanoma Cells
This protocol describes the induction of experimental lung metastases in C57BL/6 mice via intravenous injection of B16-F10 melanoma cells, followed by treatment with this compound.
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
This compound
-
Sterile, pyrogen-free saline for injection
-
Insulin syringes (28-30 gauge)
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Procedure:
-
Cell Culture: Culture B16-F10 melanoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the concentration to 1 x 10^6 viable cells/mL in PBS.
-
-
This compound Preparation:
-
Note: Specific solubilization instructions for this compound may vary. It is recommended to consult the manufacturer's data sheet. A general procedure for peptide-based drugs is as follows:
-
Aseptically prepare a stock solution of this compound in a small amount of sterile, pyrogen-free water or a suitable buffer.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection (e.g., for a 25 mg/kg dose in a 20g mouse receiving a 100 µL injection, the concentration would be 5 mg/mL).
-
-
Tumor Cell Inoculation:
-
Anesthetize C57BL/6 mice.
-
Inject 100 µL of the B16-F10 cell suspension (1 x 10^5 cells) into the lateral tail vein using an insulin syringe.
-
-
This compound Administration:
-
Administer the prepared this compound solution (e.g., 25-50 mg/kg) via intravenous injection into the lateral tail vein.[1][2]
-
A typical treatment schedule is three times per week for four weeks, starting the day after tumor cell inoculation.[1][2]
-
A control group should receive injections of the vehicle solution.
-
-
Monitoring:
-
Monitor the mice daily for signs of tumor burden and general health. Record body weights regularly.
-
-
Endpoint and Metastasis Assessment:
-
At a predetermined endpoint (e.g., 14-21 days after tumor inoculation), euthanize the mice.
-
Carefully dissect the lungs and rinse with PBS.
-
Count the number of visible metastatic nodules on the lung surface.
-
For more quantitative analysis, the lungs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E) to count metastatic foci under a microscope.
-
Protocol 2: Spontaneous Metastasis Model with B16-F10 Melanoma Cells
This protocol outlines the establishment of a primary tumor that spontaneously metastasizes to distant organs.
Materials: Same as Protocol 1.
Procedure:
-
Cell and this compound Preparation: Prepare B16-F10 cells and this compound solution as described in Protocol 1.
-
Primary Tumor Implantation:
-
Anesthetize C57BL/6 mice.
-
Inject 50 µL of the B16-F10 cell suspension (5 x 10^4 cells) subcutaneously into the flank or footpad of the mouse.
-
-
This compound Administration:
-
Primary Tumor Monitoring and Resection (Optional):
-
Measure the primary tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
To study the effect of this compound on established metastases, the primary tumor can be surgically resected once it reaches a certain size (e.g., 500-1000 mm³).
-
-
Metastasis Assessment:
-
At the study endpoint, euthanize the mice and perform a necropsy to examine for metastases in distant organs, primarily the lungs and lymph nodes.
-
Quantify metastases as described in Protocol 1.
-
Conclusion
This compound demonstrates significant potential as an immunotherapeutic agent for the treatment of metastatic cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-metastatic effects of this compound in a preclinical murine model. Further studies are warranted to elucidate the precise quantitative impact of this compound on tumor burden and survival and to optimize its therapeutic application.
References
Application Notes and Protocols for Assessing Cell Viability in the Presence of FK-565
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-565 is a synthetic acyltripeptide with potent immunomodulatory properties.[1][2][3] Primarily recognized as a biological response modifier, this compound activates various components of the immune system, including macrophages and natural killer (NK) cells, to exert cytotoxic effects against tumor cells.[1][2] This document provides detailed application notes and experimental protocols for assessing cell viability in the presence of this compound, with a focus on assays that measure the indirect cytotoxic effects mediated by immune cells. These protocols are designed for researchers in immunology, oncology, and drug development who are investigating the therapeutic potential of this compound.
The primary mechanism of this compound involves the activation of immune effector cells, which in turn target and eliminate cancer cells. Therefore, standard cell viability assays are adapted to a co-culture system where the viability of cancer cells is measured after being exposed to immune cells pre-treated with this compound.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on immune cell activation and subsequent target cell cytotoxicity. This data is illustrative and compiled from findings reported in the scientific literature.[1]
Table 1: Effect of this compound on Macrophage-Mediated Cytotoxicity against B16 Melanoma Cells
| This compound Concentration (µg/mL) | Peritoneal Macrophage Treatment | Target Cell Line | Incubation Time (hours) | Result |
| 0.5 | In vitro activation | B16 Melanoma | 24 | Significant cytotoxicity observed |
| 25 | In vitro activation | B16 Melanoma | 24 | Maximal and reproducible cytotoxicity |
Table 2: In Vivo Administration of this compound and its Effect on Macrophage Activation
| This compound Dose (mg/kg) | Administration Route | Target Cell Line | Effect |
| 10 | Intraperitoneal injection | B16 Melanoma | Activation of peritoneal macrophages to kill B16 melanoma cells |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound is known to act as a ligand for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. Activation of NOD1 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines. This, in turn, enhances the cytotoxic capabilities of immune cells such as macrophages.
Caption: this compound activates the NOD1 signaling pathway in immune cells.
Experimental Workflow for Assessing this compound Mediated Cytotoxicity
The following diagram outlines the general workflow for evaluating the efficacy of this compound in promoting immune cell-mediated cytotoxicity against cancer cells.
Caption: Workflow for measuring this compound's indirect cytotoxic effects.
Experimental Protocols
Herein are detailed protocols for the MTT and LDH assays, which are commonly used to assess cell viability. These protocols are presented in a general format and should be optimized for your specific cell types and experimental conditions. A specific section is included on how to adapt these assays for a co-culture experiment with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]
Materials:
-
Target cancer cell line
-
Immune cells (e.g., peritoneal macrophages)
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Immune Cell Activation:
-
Isolate and culture immune cells in a suitable medium.
-
Treat the immune cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Target Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Co-culture:
-
After the 24-hour incubation, carefully remove the medium from the wells containing the target cells.
-
Add the this compound-activated immune cells (and control immune cells) to the wells with the target cells at an appropriate effector-to-target ratio.
-
Incubate the co-culture for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the co-incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated sample / Absorbance of control sample) x 100
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. It is a reliable marker for cytotoxicity.
Materials:
-
Target cancer cell line
-
Immune cells
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
Microplate reader
Protocol:
-
Immune Cell Activation and Target Cell Seeding:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Co-culture:
-
Follow step 3 as described in the MTT assay protocol.
-
-
Sample Collection:
-
After the co-incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous and maximum LDH release as per the kit's instructions: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the immunomodulatory and anti-tumor effects of this compound. By adapting standard cell viability assays to a co-culture system, it is possible to effectively quantify the cytotoxic potential of this compound-activated immune cells. Careful optimization of these protocols for specific cell types and experimental conditions will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic promise of this compound.
References
- 1. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Administration of FK-565: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of FK-565, a synthetic immunomodulatory peptide. This document outlines various administration routes, detailed experimental protocols, and the underlying signaling pathways, designed to assist in the preclinical evaluation of this compound for its therapeutic potential.
Summary of In Vivo Administration Routes and Dosages for this compound
This compound has been investigated through several in vivo administration routes in murine models. The choice of administration route can significantly impact the observed immunological and therapeutic outcomes. The following table summarizes the key administration routes and the corresponding dosage ranges reported in preclinical studies.
| Administration Route | Dosage Range | Frequency | Observed Effects | Reference |
| Intravenous (i.v.) | > 5 mg/kg, optimal at 25-50 mg/kg | Three times per week for 4 weeks | Augmentation of natural killer (NK) cells and macrophages; therapeutic activity against experimental and spontaneous metastases.[1][2] | [1][2] |
| Intraperitoneal (i.p.) | 10 mg/kg | Multiple injections | Activation of peritoneal macrophages to a tumoricidal state; slight but significant inhibition of lung metastases.[3] | [3] |
| Subcutaneous (s.c.) | Not specified in detail, but effective | Pre-challenge | Enhanced host defense against microbial infections.[4][5] | [4][5] |
| Oral (p.o.) | Not specified in detail, but effective | Pre-challenge | Enhanced host defense against microbial infections; effective by both parenteral and oral routes.[4][5][6] | [4][5][6] |
Mechanism of Action: The NOD1 Signaling Pathway
This compound is known to exert its immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Upon binding of this compound, NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction triggers downstream signaling cascades, prominently involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] The activation of these pathways culminates in the transcription of various pro-inflammatory cytokines and chemokines, leading to the activation of immune cells such as macrophages and NK cells.
This compound activates the NOD1 signaling pathway, leading to immune cell activation.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound, as well as for the assessment of its immunological effects in vivo.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile saline or PBS to achieve the final desired concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocols
1. Intravenous (i.v.) Injection:
-
Animal Model: Mouse (e.g., C57BL/6, BALB/c)
-
Dosage: 25-50 mg/kg
-
Vehicle: Sterile saline
-
Procedure:
-
Restrain the mouse appropriately.
-
Warm the tail vein with a heat lamp or warm water to facilitate vasodilation.
-
Inject the prepared this compound solution slowly into the lateral tail vein using a 27-30 gauge needle.
-
The typical injection volume is 100-200 µL.
-
2. Intraperitoneal (i.p.) Injection:
-
Animal Model: Mouse
-
Dosage: 10 mg/kg
-
Vehicle: Sterile saline or PBS
-
Procedure:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution. The typical injection volume is 200-500 µL.
-
3. Subcutaneous (s.c.) Injection:
-
Animal Model: Mouse
-
Vehicle: Sterile saline or PBS
-
Procedure:
-
Gently lift a fold of skin on the back of the mouse, between the shoulder blades.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Inject the this compound solution to form a small bleb under the skin.
-
The typical injection volume is 100-200 µL.
-
4. Oral Gavage (p.o.):
-
Animal Model: Mouse
-
Vehicle: Water or other suitable vehicle
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restrain the mouse firmly and gently insert the gavage needle into the esophagus.
-
Administer the this compound solution slowly to prevent regurgitation and aspiration. The typical volume is 100-200 µL.
-
Assessment of Macrophage Activation
Protocol for Peritoneal Macrophage Isolation and Activation Assay:
-
Administer this compound to mice via the desired route (e.g., i.p. injection of 10 mg/kg).
-
After a specified time (e.g., 24-72 hours), euthanize the mice.
-
Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen for 1-2 minutes.
-
Aspirate the peritoneal fluid containing the macrophages.
-
Centrifuge the cell suspension, resuspend the cells in culture medium, and count them.
-
Plate the cells and allow them to adhere for 2-4 hours.
-
Wash away non-adherent cells. The remaining adherent cells are the peritoneal macrophages.
-
Assess macrophage activation through various assays, such as:
-
Phagocytosis Assay: Co-culture macrophages with fluorescently labeled particles (e.g., latex beads) or bacteria and quantify uptake by flow cytometry or fluorescence microscopy.
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent.
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.
-
Assessment of Natural Killer (NK) Cell Cytotoxicity
Protocol for Splenic NK Cell Isolation and Cytotoxicity Assay:
-
Administer this compound to mice (e.g., i.v. injection of 25-50 mg/kg).
-
After a specified time (e.g., 24-48 hours), euthanize the mice and aseptically remove the spleen.
-
Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Lyse red blood cells using an ACK lysis buffer.
-
Isolate NK cells from the splenocyte population using a negative selection kit (magnetic-activated cell sorting).
-
Perform a cytotoxicity assay, such as a chromium-51 release assay or a flow cytometry-based assay, using a susceptible target cell line (e.g., YAC-1 cells).
-
Co-culture the isolated NK cells (effector cells) with the labeled target cells at different effector-to-target ratios.
-
After incubation, measure the release of the label (e.g., 51Cr) or the percentage of dead target cells to determine the cytotoxic activity of the NK cells.
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo study of this compound.
General experimental workflow for in vivo this compound studies.
References
- 1. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoactive peptides, FK-156 and this compound. II. Restoration of host resistance to microbial infection in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoactive peptides, FK-156 and this compound. I. Enhancement of host resistance to microbial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring Cytokine Release Following FK-565 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK-565, a synthetic heptanoyl-tripeptide, is a potent immunomodulatory agent that functions as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing peptidoglycan (PGN) fragments from bacteria. Activation of NOD1 by ligands such as this compound triggers a signaling cascade that results in the production of various pro-inflammatory cytokines and chemokines. This document provides detailed protocols for the in vitro stimulation of immune cells with this compound and the subsequent quantification of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of this compound Action and Cytokine Induction
This compound mimics a component of bacterial peptidoglycan, specifically the γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) moiety, which is recognized by the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm of host cells. Upon binding, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (also known as RICK). This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both proteins. The subsequent polyubiquitination of RIPK2 serves as a scaffold to activate downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines.
Signaling Pathway of this compound-Induced Cytokine Production
Caption: this compound activates the NOD1 signaling pathway, leading to cytokine production.
Data Presentation: Expected Cytokine Profile after this compound Stimulation
The following table summarizes the expected cytokine response following stimulation with this compound. The quantitative data is based on in vivo studies in mice, and the qualitative data is derived from in vitro studies with human cells.[1] It is important to note that this compound can act synergistically with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS), to enhance cytokine production.[2]
| Cytokine/Chemokine | Cell Type(s) | Expected Response to this compound | Example Quantitative Data (in vivo, mouse plasma)[1] |
| Interleukin-1α (IL-1α) | Macrophages, Dendritic Cells | Increased expression | Increased |
| Interleukin-1β (IL-1β) | Macrophages, Monocytes | Significant increase in secretion | ~15 pg/mL (correlated with inflammation) |
| Interleukin-5 (IL-5) | T-cells | Increased expression | Increased |
| Interleukin-6 (IL-6) | Macrophages, Monocytes, Dendritic Cells | Modest increase when used alone, synergistic increase with TLR agonists[2][3] | Lower than in CAWS-induced model |
| Interleukin-12 (IL-12) p70 | Dendritic Cells, Macrophages | Synergistic increase with TLR agonists[4] | Not typically measured alone |
| Interferon-γ (IFN-γ) | NK cells, T-cells | Synergistic increase with TLR agonists[4] | Lower than in CAWS-induced model |
| Tumor Necrosis Factor-α (TNF-α) | Macrophages, Monocytes, T-cells | Modest increase when used alone, synergistic increase with TLR agonists[2][5] | Lower than in CAWS-induced model |
| RANTES (CCL5) | Smooth Muscle Cells, Macrophages | Increased production[6] | Increased |
Experimental Protocols
Part 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol outlines the stimulation of human PBMCs with this compound to induce cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates, flat-bottom
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Complete RPMI Medium: Supplement RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.
-
Cell Preparation: Thaw cryopreserved human PBMCs and wash them with PBS. Resuspend the cells in complete RPMI medium and perform a cell count to determine viability. Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI medium.
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Stimulation:
-
Prepare working solutions of this compound in complete RPMI medium from the stock solution. A typical final concentration range for stimulation is 0.1 to 100 µg/mL.[5]
-
Add 100 µL of the this compound working solution to the appropriate wells.
-
For a negative control, add 100 µL of complete RPMI medium containing the same final concentration of DMSO used for the highest this compound concentration.
-
For a positive control, consider using a known stimulus like LPS (100 ng/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours. The optimal incubation time may vary depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
Part 2: Cytokine Quantification by Sandwich ELISA
This is a general protocol for a sandwich ELISA. It is recommended to use a commercial ELISA kit for the specific cytokine of interest and follow the manufacturer's instructions.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Experimental Workflow
Caption: Workflow for this compound stimulation and subsequent cytokine ELISA.
References
- 1. Cytokine producing ability of peripheral blood cells from COVID-19 patients after unspecific in vitro stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lerner.ccf.org [lerner.ccf.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in FK-565 Experiments
Welcome to the technical support center for FK-565, a potent immunoactive peptide and NOD1 agonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting inconsistent results in your this compound experiments.
Q1: We are observing significant variability in macrophage activation with this compound between experiments. What are the potential causes?
A1: Inconsistent macrophage activation is a common challenge and can stem from several factors:
-
Cell Source and Type: Macrophages derived from different sources (e.g., bone marrow-derived macrophages [BMDMs], peritoneal macrophages, or cell lines like THP-1) can exhibit varied responses to NOD1 agonists. Furthermore, the differentiation protocol used (e.g., M-CSF vs. GM-CSF) can lead to distinct macrophage subsets with different sensitivities to this compound.[1][2]
-
Cell Passage Number: Continuous cell lines can undergo phenotypic and genotypic changes with increasing passage numbers.[3] High-passage cells may have altered NOD1 expression or downstream signaling efficiency, leading to diminished or inconsistent responses. It is crucial to use cells within a consistent and low passage range.
-
This compound Preparation and Storage: As a peptide, this compound's stability and solubility are critical. Improper storage, repeated freeze-thaw cycles, or incorrect solubilization can lead to degradation or aggregation, reducing its effective concentration.[4][5]
-
Endotoxin Contamination: Peptides can sometimes be contaminated with endotoxins (lipopolysaccharides), which are potent activators of macrophages through TLR4, not NOD1.[4] This can lead to non-specific activation and confound your results. Ensure you are using a high-purity, endotoxin-free grade of this compound.
Q2: Our NF-κB reporter assay shows inconsistent activation with this compound. How can we troubleshoot this?
A2: Variability in NF-κB reporter assays can be addressed by examining the following:
-
Stimulation Time: The kinetics of NF-κB activation are transient. It is important to perform a time-course experiment to determine the optimal stimulation time for maximal NF-κB activation in your specific cell system.[6]
-
This compound Concentration: The dose-response to this compound can vary between cell types.[7][8][9] A comprehensive dose-response curve should be generated to identify the optimal concentration range for your experiments.
-
Assay Controls: Always include appropriate positive and negative controls. A positive control (e.g., TNF-α) will confirm that the NF-κB signaling pathway is functional in your cells. A vehicle control (the solvent used to dissolve this compound) is essential to rule out any effects of the solvent itself.
-
Nuclear Translocation vs. Reporter Activity: Measuring nuclear translocation of NF-κB subunits (e.g., p65) by immunofluorescence or Western blot of nuclear fractions can be a valuable orthogonal method to confirm reporter assay results.[6][10][11]
Q3: We are seeing inconsistent cytokine production (e.g., TNF-α, IL-6) in response to this compound. What should we check?
A3: Cytokine quantification can be influenced by several factors:
-
Assay Method: Different cytokine detection methods (e.g., ELISA, multiplex bead arrays) have varying sensitivities and dynamic ranges.[12][13][14] Inconsistencies can arise if different methods are used across experiments.
-
Sample Handling: Cytokines can be unstable in collected supernatants.[15] Ensure consistent and appropriate sample handling and storage procedures are followed. Minimize the time between sample collection and analysis.
-
Cell Density: The number of cells seeded per well can significantly impact the final concentration of secreted cytokines. Maintain consistent cell seeding densities across all experiments.
-
Synergistic Effects: If other stimuli are present in your culture system, even at low levels (e.g., trace endotoxin), they may synergistically enhance cytokine production with this compound, leading to variability.[16]
Q4: In our in vivo studies with this compound, we are observing variable efficacy. What factors could be contributing to this?
A4: In vivo experiments introduce additional layers of complexity:
-
Route of Administration: The method of this compound delivery (e.g., intravenous, intraperitoneal, oral) can significantly impact its bioavailability and efficacy.[7][17]
-
Animal Strain and Health Status: Different mouse strains can exhibit varied immune responses.[18] The overall health and microbiome of the animals can also influence their response to immunomodulators.
-
Dosing and Formulation: The dose, frequency of administration, and the formulation used to deliver this compound are critical parameters that need to be optimized for consistent results.[7]
Data Summary Tables
Table 1: Reported Effective Concentrations of this compound in Preclinical Models
| Experimental System | Cell/Animal Model | Effective Concentration/Dose | Observed Effect |
| In Vitro | Murine Peritoneal Macrophages | 0.5 - 25 µg/mL | Tumoricidal activation |
| In Vitro | Human Peripheral Blood Mononuclear Cells | 0.1 - 100 µg/mL | Enhancement of NK-cell activity |
| In Vivo | Mice | 10 mg/kg (intraperitoneal) | Activation of macrophages to kill B16 melanoma cells |
| In Vivo | Mice | 25 - 50 mg/kg (intravenous) | Optimal therapeutic activity against metastases |
Table 2: Common Sources of Inconsistency in this compound Experiments and Recommended Solutions
| Source of Inconsistency | Potential Cause | Recommended Solution |
| Reagent | This compound degradation | Aliquot upon receipt and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. |
| This compound insolubility | Ensure complete solubilization in the appropriate solvent before diluting in culture medium.[19] | |
| Endotoxin contamination | Use high-purity, endotoxin-free this compound. | |
| Cell Culture | High cell passage number | Use cells within a defined, low passage number range.[3] |
| Inconsistent cell density | Standardize cell seeding density for all experiments. | |
| Cell line misidentification/contamination | Regularly authenticate cell lines. | |
| Assay | Inconsistent incubation times | Perform time-course experiments to determine optimal stimulation duration. |
| Inappropriate assay endpoint | Use multiple, complementary assays to confirm findings (e.g., NF-κB translocation and target gene expression). | |
| Variability in cytokine detection | Standardize sample collection, storage, and assay methodology.[12][13][15][20] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation Assay
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or controls (vehicle and positive control like LPS).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours for cytokine production).
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and quantify the levels of secreted cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.
-
Nitric Oxide Production: Measure nitric oxide production in the supernatant using the Griess assay.
-
Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects of the treatment.
-
Protocol 2: NF-κB Nuclear Translocation Assay (Western Blot)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the optimal time determined in a time-course experiment (e.g., 30-60 minutes).
-
Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against an NF-κB subunit (e.g., p65).
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of the NF-κB subunit in the nucleus versus the cytoplasm.
Visualizations
Caption: this compound signaling pathway leading to NF-κB activation.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid differently modulates NOD1/NOD2-mediated inflammatory responses in human macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. sciprofiles.com [sciprofiles.com]
- 17. Immunoactive peptides, FK-156 and this compound. II. Restoration of host resistance to microbial infection in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The adjuvant effect of polymuramil, a NOD1 and NOD2 agonist, differs when immunizing mice of different inbred lines with nonstructural hepatitis C virus (Flaviviridae: Hepacivirus )proteins and is synergistically enhanced in combination with pyrogenalum, a TLR4 agonist - Lesnova - Problems of Virology [virusjour.crie.ru]
- 19. selleckchem.com [selleckchem.com]
- 20. biocompare.com [biocompare.com]
FK-565 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of FK-565.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic acyltripeptide that acts as a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and also shows activity towards NOD2.[1][2] Its primary mechanism of action involves binding to these intracellular pattern recognition receptors, which triggers downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] This activation leads to the production of pro-inflammatory cytokines and chemokines, thereby modulating the innate immune response.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound, like many synthetic peptides, can exhibit limited solubility in aqueous solutions. The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO).[4] For most in vitro cell-based assays, a high-concentration stock solution in DMSO can be prepared and then further diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.[5]
Q3: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. How can I fix this?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. To resolve this, you can try the following:
-
Vortexing: Vigorously vortex the solution for a few minutes.
-
Sonication: Use a bath sonicator to aid in the dissolution of the precipitate.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.
Always visually inspect your solution to ensure the precipitate has fully redissolved before use.
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution of this compound in water or phosphate-buffered saline (PBS) is generally not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO incrementally. Use vortexing or sonication to aid dissolution. Gentle warming to 37°C can also be attempted. |
| A precipitate forms immediately upon adding the DMSO stock to aqueous media. | The compound has "crashed out" of solution due to poor aqueous solubility at the desired concentration. | Try diluting the DMSO stock into the aqueous media more slowly while vortexing. Consider lowering the final concentration of this compound. The use of a surfactant like Tween 80 (at a low concentration) in the final solution may also help to maintain solubility. |
| The solution is cloudy or contains visible particles after attempting to dissolve. | Incomplete dissolution or presence of insoluble impurities. | Centrifuge the solution at a low speed to pellet any undissolved material and carefully transfer the supernatant to a new tube. Consider filtering the solution through a 0.22 µm syringe filter if compatible with your experimental setup. |
| Inconsistent experimental results. | Potential issues with the stock solution, such as degradation or inaccurate concentration due to incomplete dissolution. | Prepare a fresh stock solution of this compound. Ensure the compound is fully dissolved before making dilutions. Always include a vehicle control (e.g., the same final concentration of DMSO without this compound) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Pre-warm this compound: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Calculate Required DMSO Volume:
-
The molecular weight of this compound is 502.6 g/mol .
-
To prepare a 10 mM solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = [ (0.001 g / 502.6 g/mol ) / 0.010 mol/L ] * 1,000,000 µL/L
-
Volume (µL) ≈ 199 µL
-
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
If dissolution is slow, sonicate the vial in a bath sonicator for 5-10 minutes.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathway activated by this compound and a general experimental workflow for its use.
Caption: this compound activation of the NOD1 signaling pathway.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing FK-565 Concentration for Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of FK-565 in primary cell cultures. Find troubleshooting tips and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic acyltripeptide that acts as a potent biological response modifier. Its primary mechanism of action is the activation of the innate immune system through the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) receptor.[1][2][3][4][5] As a NOD1 agonist, this compound mimics a component of bacterial peptidoglycan, triggering downstream signaling pathways that lead to the activation of immune cells and the production of cytokines.[4][5]
Q2: What are the typical applications of this compound in primary cell culture experiments?
This compound is primarily used for its immunomodulatory properties in vitro. Common applications include:
-
Activation of macrophages and monocytes: this compound enhances macrophage spreading, phagocytosis, and the production of signaling molecules like superoxide anions.[6]
-
Enhancement of Natural Killer (NK) cell activity: It can augment the cytotoxic activity of NK cells against target cells.[7][8]
-
Modulation of lymphocyte responses: this compound can stimulate lymphocyte proliferation and cytokine production.[9][10]
-
Synergistic effects with other stimuli: It can be used in combination with other agents, such as TLR agonists (e.g., LPS) or cytokines (e.g., IFN-γ), to synergistically enhance immune responses.[1][2][11]
Q3: What is the recommended concentration range for this compound in primary cell cultures?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. Based on published studies, a broad range of 0.1 µg/mL to 100 µg/mL has been used. For specific cell types, narrower ranges are often reported. For instance, enhancement of NK-cell activity has been observed at concentrations as low as 2 µg/mL.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture system.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my primary cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment. Titrate this compound across a wide range (e.g., 0.01 µg/mL to 100 µg/mL) to identify the optimal concentration for your specific cell type and assay.
-
-
Possible Cause 2: Cell Type Specificity.
-
Solution: Confirm that your primary cell type expresses NOD1, the receptor for this compound. Cells lacking NOD1 will not respond to this compound stimulation. Consider using a positive control cell line known to respond to this compound.
-
-
Possible Cause 3: Presence of Adherent Suppressor Cells.
Issue 2: High levels of cell death observed after this compound treatment.
-
Possible Cause 1: this compound Cytotoxicity at High Concentrations.
-
Solution: High concentrations of any compound can be toxic to cells. Reduce the concentration of this compound used. Refer to the dose-response data to select a concentration that provides the desired biological effect without inducing significant cell death. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to assess cytotoxicity across a range of this compound concentrations.
-
-
Possible Cause 2: Synergistic Toxicity with Other Culture Components.
-
Solution: If co-treating with other compounds (e.g., other immune activators or drugs), consider the possibility of synergistic toxicity. Test the toxicity of each compound individually and in combination to identify the source of the problem.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Primary Cell Isolations.
-
Possible Cause 2: Reagent Quality.
-
Solution: Ensure the quality and stability of your this compound stock solution. Prepare fresh dilutions for each experiment from a validated stock. Store the stock solution according to the manufacturer's recommendations.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Different Primary Cell Types
| Cell Type | Application | Effective Concentration Range (µg/mL) | Key Observations | Reference |
| Human Peripheral Blood Mononuclear Cells (MNCs) | Enhancement of NK-cell activity | 0.1 - 100 | Optimal enhancement at 2 µg/mL when adherent cells are removed. | [7] |
| Human Peripheral Blood Mononuclear Cells (MNCs) | Potentiation of LAK-cell generation (with IL-2) | 0.1 - 100 | Synergistic interaction with IL-2 observed across all tested concentrations. | [7] |
| Mouse Spleen Cells | Stimulation of mixed lymphocyte reaction | 0.1 - 100 | Stimulation index of 6-10 observed. | [9] |
| Murine Peritoneal Macrophages | Enhanced production of TNF and RNI | 10 | --- | [10] |
| Murine Splenic Lymphocytes | Enhanced production of TNF | 10 | --- | [10] |
| Human Blood Lymphocytes (monocyte-depleted) | Augmentation of NK cell activity | 10 - 100 | Significant augmentation of cytotoxicity against K-562 target cells. | [8] |
Experimental Protocols
Protocol 1: Assessment of NK-Cell Activity Enhancement
-
Primary Cell Isolation: Isolate human peripheral blood mononuclear cells (MNCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
(Optional) Adherent Cell Depletion: To remove monocytes, plate the MNCs in a tissue culture flask and incubate for 1-2 hours at 37°C. The non-adherent cells (lymphocytes) can then be gently collected.
-
Cell Culture: Culture the lymphocytes in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
This compound Treatment: Add this compound to the cell cultures at various concentrations (e.g., 0.1, 1, 2, 10, 50, 100 µg/mL). Include an untreated control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay: Co-culture the treated lymphocytes (effector cells) with a target cell line (e.g., K-562) at different effector-to-target ratios.
-
Data Analysis: Measure target cell lysis using a standard method, such as a chromium-51 release assay or a non-radioactive cytotoxicity assay. Calculate the percentage of specific lysis for each this compound concentration and compare it to the untreated control.
Protocol 2: Macrophage Activation Assay
-
Primary Cell Isolation: Isolate peritoneal macrophages from mice by peritoneal lavage.
-
Cell Culture: Plate the macrophages in a complete DMEM medium supplemented with 10% fetal bovine serum and antibiotics. Allow the cells to adhere for 2-4 hours and then wash away non-adherent cells.
-
This compound Treatment: Treat the adherent macrophages with this compound at the desired concentration (e.g., 10 µg/mL). Include an untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the culture supernatants to measure the production of secreted molecules.
-
Analysis of Cytokine Production: Measure the concentration of cytokines such as TNF-α in the supernatants using an ELISA kit.
-
Analysis of Reactive Nitrogen Intermediates (RNI): Measure the accumulation of nitrite in the supernatants using the Griess reagent, which is an indicator of nitric oxide production.
Visualizations
Caption: A diagram illustrating the intracellular signaling pathway activated by this compound through the NOD1 receptor.
Caption: A workflow diagram for troubleshooting common issues encountered during experiments with this compound in primary cell cultures.
References
- 1. Synergistic effects of NOD1 or NOD2 and TLR4 activation on mouse sickness behavior in relation to immune and brain activity markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Nucleotide-Binding Oligomerization Domain 1/Toll-Like Receptor 4 Co-Engagement Promotes Non-Specific Immune Response Against K562 Cancer Cells [frontiersin.org]
- 4. Synergistic Effect of Nod1 and Nod2 Agonists with Toll-Like Receptor Agonists on Human Dendritic Cells To Generate Interleukin-12 and T Helper Type 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Augmentation of natural killer (NK) cell activity in human blood lymphocytes by a new synthetic acyltripeptide (this compound) and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor cytotoxicity of human monocyte membrane-bound interleukin-1α induced by synergistic actions of interferon-γ and synthetic acyltripeptide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Protocol for Isolation and Culture of Primary Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: FK-565 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FK-565 in in vitro experiments. The information is designed to help identify and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a synthetic dipeptide that acts as a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor (PRR) that recognizes components of bacterial peptidoglycan.[1] Upon binding to NOD1, this compound triggers a signaling cascade that typically results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines, and enhancing innate immune responses.[1]
Q2: I'm observing a cellular response to this compound in a cell line that is reported to be NOD1-deficient. What could be the cause?
A2: This could indicate a potential off-target effect. First, confirm the NOD1-negative status of your cell line through qPCR or Western blot. If the cell line is indeed NOD1-negative, the observed activity could be due to this compound interacting with another cellular target. It is also possible that the this compound preparation is contaminated with other biologically active substances, such as endotoxin (LPS).
Q3: Can this compound interact with other pattern recognition receptors (PRRs)?
A3: While this compound is a selective NOD1 agonist, cross-reactivity with other PRRs, although not widely reported, cannot be entirely ruled out, especially at high concentrations.[2] For instance, synergistic effects with Toll-like receptor (TLR) agonists have been observed, suggesting a potential for crosstalk between these pathways.[3][4] If you suspect cross-reactivity, it is advisable to test this compound in cell lines expressing other PRRs but lacking NOD1.
Q4: What are the typical in vitro concentrations for this compound?
A4: Effective in vitro concentrations of this compound can vary depending on the cell type and the specific assay. Generally, concentrations in the range of 1-10 µM are used to elicit a NOD1-dependent response.[5] If you are using significantly higher concentrations, the likelihood of observing off-target effects increases.
Q5: Are there any known off-target effects of this compound reported in the literature?
Troubleshooting Guides
Scenario 1: Unexpected Cytokine Profile
Problem: You are observing a cytokine secretion profile (e.g., high levels of IL-10, or absence of expected TNF-α) that is not consistent with canonical NOD1 signaling in your cell type after this compound treatment.
Possible Causes:
-
Off-target receptor activation: this compound might be activating another surface or intracellular receptor that leads to a different signaling cascade.
-
Cell-type specific signaling: The canonical NOD1 pathway may be modulated by other signaling pathways that are active in your specific cell model.
-
Assay artifact: The cytokine assay itself may have issues, such as cross-reactivity of antibodies or matrix effects from the sample.
Troubleshooting Steps:
-
Confirm On-Target Pathway Activation:
-
Use a NOD1 inhibitor or a RIPK2 inhibitor (e.g., PP2) to see if the unexpected cytokine production is abrogated.[1] If the cytokine profile persists, an off-target effect is likely.
-
Analyze the activation of key NOD1 signaling proteins (e.g., phosphorylation of RIPK2, IKKs, and MAPKs) by Western blot.
-
-
Broad-Spectrum Antagonist Screening:
-
Pre-treat cells with a panel of antagonists for other common PRRs (e.g., TLR antagonists) to see if the unexpected cytokine response is blocked.
-
-
Cytokine Assay Validation:
-
Run appropriate controls for your cytokine assay, including a standard curve for each analyte and spike-and-recovery experiments to check for matrix effects.[6]
-
Ensure the antibodies used in your ELISA or multiplex assay are specific and do not cross-react.
-
Scenario 2: Unexplained Cell Toxicity
Problem: You observe a significant decrease in cell viability at concentrations of this compound that should not be toxic.
Possible Causes:
-
Off-target kinase inhibition: Many small molecules can have off-target effects on essential cellular kinases, leading to toxicity.
-
Induction of apoptosis or necrosis through an alternative pathway: this compound might be triggering a cell death pathway independent of NOD1.
-
Compound degradation: The this compound peptide may be degrading into a toxic substance under your specific cell culture conditions.
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis:
-
Perform a detailed dose-response curve and a time-course experiment to characterize the onset and extent of cytotoxicity.
-
-
Apoptosis/Necrosis Assays:
-
Use assays such as Annexin V/PI staining, caspase activation assays, or LDH release assays to determine the mode of cell death.
-
-
Kinase Selectivity Profiling:
-
Compound Stability Check:
-
Analyze the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates the type of data you would obtain from a kinase selectivity screen. The values are for illustrative purposes only and do not represent actual experimental data for this compound.
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) | Target Class |
| RIPK2 | 95% | 0.5 | On-target related |
| Kinase A | 75% | 5.0 | Off-target |
| Kinase B | 40% | > 10 | Off-target |
| Kinase C | 15% | > 50 | Off-target |
| Kinase D | 5% | > 100 | Off-target |
Experimental Protocols
Protocol 1: Cytokine Profiling in THP-1 Cells
This protocol is adapted for testing the effect of this compound on cytokine production in a human monocytic cell line.[5][10][11]
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 50 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[11]
-
After 48 hours, aspirate the PMA-containing medium, wash the adherent cells once with sterile PBS, and add fresh RPMI-1640 medium. Allow the cells to rest for 24 hours before stimulation.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Dilute the this compound stock solution in RPMI-1640 to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay, following the manufacturer's instructions.[5][12][13]
-
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This protocol outlines the general steps for assessing the off-target effects of a compound on a panel of kinases.[7][8][9][14]
-
Assay Principle: The assay measures the ability of the test compound (this compound) to inhibit the activity of a large panel of purified kinases. Kinase activity is typically determined by measuring the phosphorylation of a specific substrate, often using a method that detects ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][9]
-
Experimental Setup (using a commercial service):
-
Provide the service provider with a sample of this compound of known concentration and purity.
-
Specify the concentration(s) at which the compound should be screened (e.g., a single high concentration of 10 µM for initial screening, followed by dose-response curves for any identified hits).
-
The service provider will perform the kinase assays against their panel of kinases.
-
-
Data Analysis:
-
The primary data is usually reported as the percent inhibition of each kinase at the tested concentration.
-
For any significant "hits" (kinases that are inhibited above a certain threshold, e.g., 50%), IC50 values are determined from the dose-response curves.
-
The results will provide a selectivity profile, indicating which kinases, if any, are inhibited by this compound in addition to its intended downstream signaling components.
-
Visualizations
Caption: On-target signaling pathway of this compound via NOD1 activation.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Nucleotide oligomerization domain 1 is a dominant pathway for NOS2 induction in vascular smooth muscle cells: comparison with Toll-like receptor 4 responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Synergistic effects of NOD1 or NOD2 and TLR4 activation on mouse sickness behavior in relation to immune and brain activity markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: TK-1 Protocol [promega.jp]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad.com [bio-rad.com]
- 13. nanopartikel.info [nanopartikel.info]
- 14. assayquant.com [assayquant.com]
Technical Support Center: FK-565 and Macrophage Activation
This guide is designed for researchers, scientists, and drug development professionals who are using FK-565 and encountering challenges with macrophage activation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to help you identify and resolve common issues in your experiments.
Troubleshooting Guide: Why is My this compound Not Activating Macrophages?
If you are not observing the expected macrophage activation after treatment with this compound, there could be several factors at play, ranging from the integrity of the compound to the specifics of your experimental setup. The following table summarizes potential problems and recommended actions.
| Potential Problem Area | Specific Issue | Recommended Action / Check | Expected Outcome if Resolved |
| This compound Compound | Degradation or Inactivity: this compound is a peptide and may be sensitive to storage conditions and freeze-thaw cycles. | 1. Purchase a new, certified batch of this compound. 2. Check the certificate of analysis for purity and activity. 3. Aliquot the compound upon receipt to minimize freeze-thaw cycles. 4. Store desiccated at the recommended temperature (typically -20°C or -80°C). | A fresh, properly stored aliquot of this compound should induce a dose-dependent activation of macrophages. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to cytotoxicity. | 1. Perform a dose-response experiment (e.g., 0.1 µg/mL to 50 µg/mL) to determine the optimal concentration for your specific cell type and assay.[1][2] 2. Review literature for concentrations used in similar experimental systems.[1][3] | Identification of an optimal concentration that robustly activates macrophages without causing significant cell death. | |
| Cell Culture & Macrophages | Cell Health and Viability: Unhealthy or stressed cells may not respond appropriately to stimuli. | 1. Routinely check cell viability using methods like Trypan Blue exclusion or a live/dead cell stain. 2. Ensure proper incubator conditions (37°C, 5% CO₂, high humidity). 3. Avoid over-confluency and ensure cells are in the logarithmic growth phase.[][5] | Healthy, viable macrophages should exhibit a baseline low level of activation and be responsive to stimuli. |
| Macrophage Differentiation State: The macrophages may not be fully differentiated or may have polarized towards a non-responsive phenotype. | 1. Confirm differentiation using established markers (e.g., CD68, CD14 for human macrophages; F4/80 for mouse). 2. Use standard differentiation protocols, often involving M-CSF for M0 macrophages.[6][7] 3. Be aware that different stimuli can polarize macrophages (e.g., IFN-γ + LPS for M1, IL-4 for M2).[8][9] | Properly differentiated M0 macrophages should be in a resting state, ready to respond to polarizing stimuli like this compound. | |
| Cell Line or Source Issues: The specific macrophage cell line (e.g., RAW 264.7, THP-1) or primary cells used may have low or absent expression of NOD1. | 1. Verify NOD1 expression in your cells using qPCR or Western blot. 2. Consider using a different macrophage source known to be responsive to NOD1 agonists. 3. For primary cells, be aware of donor-to-donor variability. | Cells with confirmed NOD1 expression are more likely to respond to this compound. | |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses and mask the effects of your compound.[][10][11] | 1. Regularly test your cell cultures for mycoplasma contamination using PCR-based kits. 2. Visually inspect cultures for signs of bacterial or fungal contamination.[] 3. Always use aseptic techniques.[5] | Contamination-free cultures will provide reliable and reproducible results. | |
| Experimental Protocol | Insufficient Incubation Time: The duration of this compound treatment may be too short to induce a measurable response. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for your readout. 2. Cytokine secretion, for example, may require longer incubation than phosphorylation of signaling proteins. | Identification of the peak response time for your specific activation markers. |
| Inappropriate Controls: Lack of proper controls makes it difficult to interpret the results. | 1. Negative Control: Vehicle-treated cells (e.g., DMSO or PBS). 2. Positive Control: A known macrophage activator, such as LPS (a TLR4 agonist), to confirm that the cells are capable of activation. | A robust response to the positive control and no response to the negative control validates the experimental system. | |
| Synergistic Factors Missing: this compound, as a NOD1 agonist, can have modest effects on its own but may require a co-stimulant for a strong response.[12][13] | 1. Consider co-treatment with a low dose of a TLR agonist like LPS, or with IFN-γ.[13][14] 2. Literature shows that NOD1 and TLR pathways can synergize to enhance pro-inflammatory responses.[14][15][16] | A synergistic effect with a co-stimulant may reveal the activity of this compound that is not apparent when used alone. | |
| Data Analysis | Readout Method Not Sensitive Enough: The chosen assay may not be sensitive enough to detect subtle changes in macrophage activation. | 1. Use multiple, complementary methods to assess activation (e.g., qPCR for gene expression, ELISA/multiplex for cytokine secretion, flow cytometry for surface markers).[8][17] 2. Ensure your chosen assay has been properly validated and optimized. | A multi-faceted approach provides a more complete and reliable picture of macrophage activation status. |
| Incorrect Marker Selection: The markers being measured may not be the primary targets of the NOD1 signaling pathway. | 1. Focus on markers known to be downstream of NOD1/RIPK2/NF-κB signaling, such as TNF-α, IL-6, and CCL2.[18][19][20] 2. Avoid relying on a single marker for your conclusions. | Measurement of relevant downstream targets will accurately reflect the biological activity of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling pathway for this compound in macrophages?
This compound is a potent agonist for the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor.[16][21] NOD1 is an intracellular pattern recognition receptor. Upon binding of this compound in the cytoplasm, NOD1 undergoes a conformational change, leading to the recruitment of the kinase RIPK2 (also known as RICK).[18][19][20] This interaction triggers a signaling cascade that ultimately activates the NF-κB and MAPK pathways, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines.[18][20]
References
- 1. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation by a new synthetic acyltripeptide and its analogs entrapped in liposomes of rat alveolar macrophages to the tumor cytotoxic state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. In Vitro Differentiation of Human PBMC Derived Monocytes into M1 or M2 Macrophages in a Serum-free and Xeno-free Cell Culture Media [sigmaaldrich.com]
- 7. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]
- 8. criver.com [criver.com]
- 9. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 10. westlab.com.au [westlab.com.au]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleotide-Binding Oligomerization Domain 1/Toll-Like Receptor 4 Co-Engagement Promotes Non-Specific Immune Response Against K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nucleotide-Binding Oligomerization Domain 1/Toll-Like Receptor 4 Co-Engagement Promotes Non-Specific Immune Response Against K562 Cancer Cells [frontiersin.org]
- 14. Interplay between NOD1 and TLR4 Receptors in Macrophages: Nonsynergistic Activation of Signaling Pathways Results in Synergistic Induction of Proinflammatory Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Synergistic Effect of Nod1 and Nod2 Agonists with Toll-Like Receptor Agonists on Human Dendritic Cells To Generate Interleukin-12 and T Helper Type 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Role of the NOD1/Rip2 Signaling Pathway in Macrophage Inflammatory Activation Induced by ox-LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 20. Frontiers | The role of NOD-like receptors in innate immunity [frontiersin.org]
- 21. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of FK-565 in Solution
This technical support center provides guidance on the stability of the immunoactive peptide FK-565 in solution at different temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general recommendations for storing this compound in solution?
A1: For maximum stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, stock solutions should be stored in tightly sealed vials at -20°C or colder for no longer than a few weeks.[1][2] For long-term storage, it is best to store this compound in its lyophilized (powder) form at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3]
Q2: How does temperature affect the stability of this compound in an aqueous solution?
A2: Temperature is a critical factor influencing the stability of peptides like this compound in solution.[1] Higher temperatures accelerate the rate of chemical degradation, such as hydrolysis and oxidation.[1][4] While lyophilized peptides can be stable for short periods at room temperature (20-25°C), peptides in solution are much more susceptible to degradation when not kept frozen.[2] Generally, peptides in solution should not be exposed to temperatures above 25°C for extended periods.[2]
Q3: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?
A3: Yes, inconsistent results can be a symptom of peptide degradation. If your this compound solution has been stored improperly (e.g., at room temperature for an extended time, subjected to multiple freeze-thaw cycles), it may have degraded, leading to a lower effective concentration of the active peptide and unreliable experimental outcomes. We recommend preparing fresh solutions or using a new, properly stored aliquot to troubleshoot.
Q4: What signs of degradation should I look for in my this compound solution?
A4: Visual inspection can sometimes reveal signs of degradation, such as cloudiness or precipitation in the solution. However, many degradation products are soluble and will not be visible. The most reliable way to assess the integrity of your this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).[5]
Q5: Are there any specific amino acids in a peptide that are more prone to degradation?
A5: Yes, peptides containing amino acids such as methionine, cysteine, tryptophan, asparagine, and glutamine are more sensitive to degradation through processes like oxidation.[2][6] When working with peptides containing these residues, extra care should be taken with storage and handling.
Quantitative Data on Peptide Stability
| Temperature | Time (Days) | Remaining Intact Peptide (%) |
| -20°C | 7 | >99% |
| 14 | >98% | |
| 30 | ~95% | |
| 4°C | 1 | >98% |
| 3 | ~90% | |
| 7 | ~80% | |
| 25°C (Room Temp) | 1 | ~85% |
| 3 | ~60% | |
| 7 | <40% |
Note: This is generalized data. Actual stability will depend on the specific peptide sequence, solvent, and pH.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[7][8]
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound peptide
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column
-
pH meter
-
Incubator and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of degradation products.[5] The target degradation is typically 10-20%.[5]
-
Visualizations
Signaling Pathway: Macrophage Activation
This compound is known to be an immunoactive peptide that can activate macrophages.[9][10] While the precise receptor for this compound is not detailed in the provided search results, a common pathway for macrophage activation by pathogen-associated molecular patterns (PAMPs) is through Toll-like Receptors (TLRs). This diagram illustrates a simplified, representative TLR signaling cascade leading to the activation of transcription factors that drive the expression of pro-inflammatory cytokines.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 3. peptidesuk.com [peptidesuk.com]
- 4. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. bachem.com [bachem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing rapid degradation of FK-565 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the synthetic immunoactive peptide, FK-565, in animal models. The information is tailored to address the common challenge of this compound's rapid in vivo degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine, is a synthetic acyltripeptide that functions as a potent immunomodulator. Its primary mechanism of action is through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Upon binding to NOD1, this compound initiates a signaling cascade that leads to the activation of downstream pathways, including NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines and enhancement of innate immune responses.[3][4][5][6]
Q2: I am observing lower than expected efficacy of this compound in my animal model. What could be the primary reason?
A2: A significant challenge in working with this compound is its rapid degradation and excretion in vivo. This is attributed to its small peptide nature, making it susceptible to enzymatic cleavage. Consequently, the compound may be cleared from the system before it can exert its full biological effect, necessitating careful consideration of dosing, administration route, and formulation.
Q3: What are the known effective routes of administration for this compound in mice?
A3: Studies have shown that this compound is effective in mice when administered via both parenteral (e.g., intravenous, intraperitoneal) and oral routes. However, the bioavailability may differ significantly between these routes. For consistent and maximal systemic exposure, intravenous administration is often preferred in experimental settings.
Q4: Are there any general strategies to improve the in vivo stability of this compound?
A4: Yes, several strategies can be employed to enhance the stability of peptide-based therapeutics like this compound. These include:
-
Amino Acid Substitution: Replacing susceptible amino acids with unnatural D-amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from enzymatic degradation.
-
Formulation in Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation and facilitate targeted delivery.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable in vivo activity | Rapid degradation of this compound: The compound is cleared before reaching effective concentrations at the target site. | 1. Increase Dose and/or Dosing Frequency: Titrate the dose upwards. Consider multiple administrations per day or a continuous infusion protocol. 2. Optimize Administration Route: Switch to intravenous (IV) administration for 100% bioavailability and to bypass first-pass metabolism. 3. Investigate Advanced Formulations: Consider formulating this compound in a protective delivery vehicle like liposomes. |
| Suboptimal Dosing Regimen: The timing and frequency of administration are not aligned with the experimental endpoint. | Review literature for established protocols with similar experimental aims. Conduct a pilot study to determine the optimal dosing schedule for your specific model and endpoint. | |
| High variability in experimental results | Inconsistent Bioavailability: If using oral or subcutaneous routes, absorption can be highly variable between animals. | 1. Switch to IV Administration: This will ensure consistent systemic exposure. 2. Standardize Administration Procedure: Ensure consistent technique, volume, and vehicle for all administrations. 3. Control for Animal-to-Animal Variation: Use age- and weight-matched animals from a reputable supplier. |
| Unexpected toxicity or side effects | High Peak Plasma Concentrations: Bolus IV administration may lead to transiently high concentrations that cause off-target effects. | 1. Administer as a Slow Infusion: This will help to maintain a lower, more constant plasma concentration. 2. Fractionate the Dose: Administer smaller doses more frequently. |
| Immune-related Adverse Events: As an immunomodulator, this compound can induce a strong inflammatory response. | Monitor animals closely for signs of inflammation. Consider co-administration of an anti-inflammatory agent if necessary for animal welfare, but be aware of potential confounding effects on your experimental outcomes. |
Quantitative Data Summary
| Parameter | Mouse (Hypothetical) | Rat (Hypothetical) | Dog (Hypothetical) | Method of Determination |
| Half-life (t½) | ~0.5 - 1 hour | ~1 - 2 hours | ~2 - 4 hours | Serial blood sampling followed by LC-MS/MS analysis |
| Clearance (CL) | High | Moderate | Low | Calculated from pharmacokinetic modeling of plasma concentration-time data |
| Volume of Distribution (Vd) | Moderate | Moderate | Low | Calculated from pharmacokinetic modeling |
| Oral Bioavailability (F%) | < 10% | < 5% | < 1% | Comparison of AUC after oral and IV administration |
Experimental Protocols
Protocol 1: Determination of this compound Half-life in Mice
Objective: To determine the plasma half-life of this compound following intravenous administration in mice.
Materials:
-
This compound
-
Sterile saline for injection
-
8-10 week old male C57BL/6 mice (n=3-5 per time point)
-
Insulin syringes with 29G needles
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Prepare a 1 mg/mL solution of this compound in sterile saline.
-
Administer a single intravenous (tail vein) bolus injection of this compound at a dose of 10 mg/kg.
-
At designated time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection, collect blood samples (~50-100 µL) via retro-orbital bleeding or from a cannulated vessel into EDTA-coated tubes.
-
Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time on a semi-logarithmic scale.
-
Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve.[7]
Protocol 2: In Vitro Macrophage Activation Assay
Objective: To assess the ability of this compound to activate macrophages in vitro by measuring nitric oxide production.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
Griess Reagent System
-
96-well cell culture plates
Methodology:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., ranging from 0.1 to 100 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or medium alone (negative control). Include a positive control of LPS (1 µg/mL).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitric oxide produced.
Visualizations
Signaling Pathways and Workflows
Caption: this compound activates the NOD1 signaling pathway in macrophages.
Caption: Workflow for determining this compound pharmacokinetic parameters.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 6. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Negative control experiments for FK-565 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FK-565 in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic acyldipeptide that acts as a potent and specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that recognizes components of bacterial peptidoglycan, specifically γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[3] Upon binding to NOD1, this compound triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines and chemokines.[4]
Q2: What are appropriate positive controls for an experiment involving this compound?
A2: Suitable positive controls for this compound experiments include other known NOD1 agonists, such as C12-iE-DAP.[5] Additionally, if the experimental system also expresses NOD2, a specific NOD2 agonist like Muramyl Dipeptide (MDP) can be used to demonstrate a response from a related pathway. For broader innate immune activation, a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) can be used, although it activates a different signaling pathway.
Q3: How can I be sure that the effects I observe are specific to NOD1 activation by this compound?
A3: To ensure the specificity of this compound's effects on NOD1, several negative control experiments are crucial. These are detailed in the Troubleshooting Guide below and include the use of NOD1-deficient cells or animals, and pharmacological inhibition of the NOD1 signaling pathway.
Troubleshooting Guide
Issue 1: No or low response to this compound stimulation.
| Possible Cause | Troubleshooting Steps |
| Cell line does not express NOD1 or expresses it at very low levels. | - Confirm NOD1 expression in your cell line at the mRNA and protein level (e.g., via RT-qPCR and Western blot). - If NOD1 expression is low, consider using a different cell line known to express NOD1 (e.g., certain epithelial or myeloid cell lines) or transiently transfecting your cells with a NOD1 expression vector. |
| This compound degradation or improper storage. | - Ensure this compound is stored according to the manufacturer's instructions, typically desiccated at -20°C. - Prepare fresh working solutions from a new stock for each experiment. |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. Concentrations can range from ng/mL to µg/mL. |
| Insensitive assay. | - Optimize your readout assay. For cytokine measurements, ensure your ELISA or multiplex assay has sufficient sensitivity. For reporter assays, check the transfection efficiency and viability of your cells. |
Issue 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Steps |
| Contamination of this compound with other PAMPs (e.g., LPS). | - Purchase this compound from a reputable supplier that guarantees high purity and tests for endotoxin contamination. - Include a negative control of vehicle (the solvent used to dissolve this compound) alone to assess baseline activation. |
| Off-target effects of this compound. | - Perform experiments in NOD1 knockout or knockdown cells to demonstrate that the observed effect is NOD1-dependent.[1][6] - Use a pharmacological inhibitor of the downstream kinase RIPK2 (e.g., Ponatinib, Regorafenib, or WEHI-345) to show that the signaling is blocked.[7][8][9] |
| Cell stress or toxicity. | - Assess cell viability after this compound treatment using methods like MTT or LDH assays. - Use a range of this compound concentrations to identify a non-toxic working concentration. |
Experimental Protocols & Data Presentation
Key Negative Control Experiments: Summary
| Negative Control Strategy | Methodology | Expected Outcome | References |
| Genetic Knockout/Knockdown | Use of cells or animals deficient in NOD1 (e.g., via CRISPR/Cas9 or shRNA).[6][10] | The response to this compound (e.g., cytokine production, NF-κB activation) should be significantly reduced or abolished in NOD1-deficient systems compared to wild-type controls.[1] | [1][6][10] |
| Pharmacological Inhibition | Pre-treatment of cells with a specific inhibitor of the NOD1 signaling pathway, such as a RIPK2 inhibitor (e.g., Ponatinib at ~100 nM).[7] | The this compound-induced response should be blocked by the inhibitor. | [7][8][9] |
| Inactive Compound Control | Use of a structurally related but biologically inactive compound. | The inactive compound should not elicit a response. | N/A |
Protocol 1: NF-κB Reporter Assay for this compound Activity
This protocol describes how to measure the activation of the NF-κB signaling pathway in response to this compound using a luciferase-based reporter assay.[11][12][13][14]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., vehicle, positive control).
-
Incubation: Incubate the cells for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Expected Results: A dose-dependent increase in normalized luciferase activity should be observed in cells stimulated with this compound compared to vehicle-treated cells.
Protocol 2: Cytokine Measurement by ELISA
This protocol outlines the measurement of a specific cytokine (e.g., IL-8) secreted into the cell culture supernatant following this compound stimulation using a sandwich ELISA.[15][16][17][18]
Materials:
-
Cells capable of responding to this compound (e.g., macrophages, epithelial cells)
-
This compound
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash and assay buffers
Procedure:
-
Cell Stimulation: Seed cells in a 96-well plate and stimulate with various concentrations of this compound or controls for an appropriate time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA Plate Coating: Coat a high-protein binding 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample and Standard Incubation: Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add TMB substrate. Allow color to develop in the dark.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Expected Results: An increase in the concentration of the measured cytokine should be observed in the supernatants of cells stimulated with this compound.
Visualizations
Caption: Simplified signaling pathway of this compound-induced NOD1 activation.
Caption: Experimental workflow for validating the specificity of this compound effects.
References
- 1. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]
- 5. Nod1-dependent NF-kB activation initiates hematopoietic stem cell specification in response to small Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 10. Knockdown of STIM1 expression inhibits non-small-cell lung cancer cell proliferation in vitro and in nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. oncology.wisc.edu [oncology.wisc.edu]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Improved Methods for Quantifying Human Chemokine and Cytokine Biomarker Responses: Ultrasensitive ELISA and Meso Scale Electrochemiluminescence Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytokine Elisa [bdbiosciences.com]
Technical Support Center: Interpreting Cytokine Profiles After FK-565 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FK-565, a potent NOD1 agonist. Here, we address potential discrepancies and unexpected results in cytokine profiles observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytokine profile after treating cells with this compound?
A1: this compound is an immunostimulatory compound that acts as a NOD1 (Nucleotide-binding Oligomerization Domain 1) agonist.[1] Activation of the NOD1 signaling pathway typically results in a pro-inflammatory response. The expected cytokine profile includes the upregulation of cytokines and chemokines such as IL-6, IL-8, TNF-α, and various chemokines like CXCL1, MIP-2, CCL2, and CCL5.[2] This response is mediated through the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.
Q2: We observed minimal or no induction of TNF-α, IL-2, and IFN-γ after this compound treatment in our human peripheral blood mononuclear cell (PBMC) culture. Is this an expected outcome?
A2: This can be an expected outcome depending on the experimental conditions. One in vitro study using human mononuclear cells reported that this compound alone did not have a detectable influence on the production of IL-2, interferon-gamma, or tumor necrosis factor-alpha.[3] However, in the same study, this compound was shown to potentiate the generation of lymphokine-activated killer (LAK) cell activity in the presence of IL-2.[3] This suggests that this compound's primary role may sometimes be to act as a co-stimulatory signal, enhancing the effects of other cytokines rather than inducing a broad panel of cytokines on its own. The specific cell composition and the presence of other stimuli can significantly impact the resulting cytokine profile.
Q3: Can this compound treatment lead to an anti-inflammatory or immunosuppressive cytokine profile?
A3: While this compound is primarily known as an immunostimulant that enhances the activity of macrophages, natural killer (NK) cells, and T cells, the overall immune response is complex.[4] In some contexts, NOD1 activation has been reported to suppress certain immune responses. For instance, in a model of fungal infection, NOD1 signaling was found to suppress immune responses against Aspergillus. The interplay between different pattern recognition receptors (PRRs) and the specific cellular context can lead to varied outcomes. While direct induction of a strong anti-inflammatory profile by this compound alone is not the typical expectation, the possibility of downstream regulatory feedback loops or cell-type-specific responses that might include the production of regulatory cytokines like IL-10 cannot be entirely ruled out, especially in complex in vivo systems.
Q4: We are seeing highly variable cytokine responses to this compound between different cell types. Why is this?
A4: Cell-type-specific responses to NOD1 agonists are well-documented. For example, some NOD1 agonists that are potent inducers of IL-8 in lung epithelial cells do not induce IL-1β, TNF-α, or IL-6 in peripheral blood mononuclear cells (PBMCs).[5][6] This variability is due to differences in the expression levels of NOD1 and downstream signaling components, as well as the unique regulatory mechanisms present in each cell type. It is crucial to establish a baseline and expected cytokine profile for each specific cell type used in your experiments.
Troubleshooting Guide: Unexpected Cytokine Profiles
This guide provides a structured approach to troubleshooting unexpected cytokine profiles following this compound treatment.
Scenario 1: Lower than Expected Pro-inflammatory Cytokine Production
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Cell Health and Viability | Assess cell viability before and after treatment using methods like Trypan Blue exclusion or a viability stain for flow cytometry. Poor cell health can lead to a blunted cytokine response. |
| Incorrect Cell Density | Optimize cell seeding density. Too few or too many cells can affect the cytokine production and detection. |
| Timing of Cytokine Measurement | Cytokine production is transient. Perform a time-course experiment to identify the peak of cytokine secretion for your specific model. |
| Assay Sensitivity | Ensure your cytokine detection assay (e.g., ELISA, multiplex assay) has sufficient sensitivity to detect the expected levels of cytokines. Check the expiration dates and proper storage of all assay reagents. |
| Cell-Type Specific Response | As noted in the FAQs, some cell types may not produce certain cytokines in response to NOD1 agonism alone. Consider co-stimulation with a TLR agonist (e.g., LPS) to investigate synergistic effects, as NOD1 agonists can significantly enhance TLR-induced cytokine secretion.[1] |
Scenario 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure proper calibration and use of pipettes. Use fresh tips for each replicate and reagent. Mix all solutions thoroughly before dispensing. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification of the incubator. |
| Inadequate Washing Steps (ELISA) | Inconsistent washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently according to the manufacturer's protocol. |
Scenario 3: Unexpected Cytokine Profile (e.g., induction of anti-inflammatory cytokines)
| Potential Cause | Troubleshooting Steps |
| Contamination of Reagents | Ensure all reagents, including this compound, cell culture media, and assay buffers, are free from contamination (e.g., endotoxin). Contaminants can trigger other signaling pathways and alter the cytokine profile. |
| Complex Biological System (in vivo or co-culture) | In complex systems, the observed cytokine profile is a net result of the interactions between multiple cell types. Consider analyzing cytokine production from specific cell populations using intracellular flow cytometry. The initial pro-inflammatory response might trigger a secondary, regulatory response. |
| Off-Target Effects or Crosstalk | Investigate potential crosstalk with other signaling pathways. The cellular response can be influenced by the activation state of the cells and the presence of other stimuli in the microenvironment. |
Data Presentation
The following table provides a hypothetical representation of a dose-dependent cytokine response to this compound in a human monocyte-derived macrophage (MDM) culture system, based on trends reported in the literature. Actual values will vary depending on the experimental setup.
| This compound Concentration (µg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| 0 (Vehicle Control) | < 50 | < 100 | < 30 | < 20 |
| 0.1 | 250 ± 35 | 1500 ± 150 | 150 ± 20 | < 20 |
| 1 | 800 ± 70 | 4500 ± 300 | 400 ± 45 | < 20 |
| 10 | 1500 ± 120 | 8000 ± 550 | 750 ± 80 | < 20 |
| 100 | 1600 ± 150 | 8200 ± 600 | 780 ± 90 | < 20 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Analysis by ELISA
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Seed 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatants and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of desired cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
-
Cell Stimulation: Follow steps 1-3 from Protocol 1. In the last 4-6 hours of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to allow for intracellular accumulation of cytokines.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain for cell surface markers (e.g., CD3, CD4, CD8, CD14) with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Wash the cells and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Add fluorescently conjugated antibodies against the intracellular cytokines of interest to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells to remove unbound intracellular antibodies. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of specific cell populations producing the cytokines of interest.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. arp1.com [arp1.com]
- 2. Nucleotide-oligomerizing domain-1 (NOD1) receptor activation induces pro-inflammatory responses and autophagy in human alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. mdpi.com [mdpi.com]
- 6. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FK-565 and FK-156 in the Activation of Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two immunoactive peptides, FK-565 and FK-156, and their respective abilities to activate key immune cells. This document summarizes available experimental data, outlines relevant experimental methodologies, and illustrates the signaling pathways involved to assist researchers in making informed decisions for their investigative work.
Introduction to this compound and FK-156
This compound and FK-156 are synthetic immunoactive peptides that have demonstrated the capacity to modulate and stimulate the immune system.[1][2] Both compounds are recognized as potent activators of the innate immune system, primarily through their interaction with Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[3][4] Activation of NOD1 triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and enhancement of cellular immune responses.[3][4] These peptides have been investigated for their potential therapeutic applications, including enhancing host resistance to microbial infections and their anti-tumor effects.[2][5]
Data Presentation
While both this compound and FK-156 are known to activate immune cells, direct quantitative comparisons in peer-reviewed literature are limited. The following tables summarize the available data on their effects on various immune cell functions. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
Table 1: Macrophage Activation
| Parameter | This compound | FK-156 | Cell Type | Key Findings | Reference |
| Phagocytosis | Enhanced | Enhanced | Mouse Peritoneal Macrophages | Both compounds increase the uptake of latex particles. | [5] |
| Superoxide Anion Production | Enhanced | Enhanced | Mouse Peritoneal Macrophages | Both compounds directly stimulate the production of superoxide anion in vitro. | [5] |
| Intracellular Killing of Bacteria | Enhanced | Enhanced | Mouse Peritoneal Macrophages | Both compounds improve the ability of macrophages to kill intracellular bacteria. | [5] |
| Lysosomal Enzyme Activities | Enhanced | Enhanced | Mouse Peritoneal Macrophages | Both compounds increase the activity of lysosomal enzymes. | [5] |
| Cytokine Production (IL-1α) | Induces membrane-associated IL-1α (in synergy with IFN-γ) | Not explicitly stated in comparative studies | Human Blood Monocytes | This compound, when combined with IFN-γ, leads to the expression of membrane-bound IL-1α. |
Table 2: T-Cell and NK Cell Activation
| Parameter | This compound | FK-156 | Cell Type | Key Findings | Reference |
| T-Cell Proliferation | Augments T-cell responses | Information on direct comparison is limited | Not specified | This compound has been shown to have immunoaugmentary properties for T-cells. | |
| NK Cell Activity | Augments NK cell activity | Information on direct comparison is limited | Not specified | This compound has been shown to enhance the activity of Natural Killer cells. | |
| Cytokine Production (IL-12 and IFN-γ) | Synergistically induces IL-12 and IFN-γ (with TLR agonists) | Synergistically induces IL-12 and IFN-γ (with TLR agonists) | Human Dendritic Cells | Both compounds, as NOD1 agonists, work with TLR agonists to promote a Th1 response. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the comparison of this compound and FK-156.
Macrophage Activation Assay
This protocol outlines a general method for assessing macrophage activation by measuring the production of superoxide anion.
1. Cell Preparation:
-
Murine peritoneal macrophages are harvested by peritoneal lavage with sterile phosphate-buffered saline (PBS).
-
The cells are washed, counted, and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS).
-
Macrophages are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Non-adherent cells are removed by washing with warm PBS.
2. Stimulation:
-
This compound or FK-156 is dissolved in a suitable solvent (e.g., sterile water or DMSO) and diluted to the desired concentrations in culture medium.
-
The culture medium is replaced with fresh medium containing the respective compounds or a vehicle control.
-
The cells are incubated for a specified period (e.g., 24-48 hours).
3. Measurement of Superoxide Anion Production (NBT Reduction Assay):
-
After stimulation, the culture medium is replaced with a solution containing Nitroblue Tetrazolium (NBT) and a stimulant such as Phorbol 12-Myristate 13-Acetate (PMA).
-
The plates are incubated for 1-2 hours at 37°C.
-
The reaction is stopped, and the cells are fixed with methanol.
-
The formazan product, which is proportional to the amount of superoxide produced, is dissolved using a solubilizing agent (e.g., KOH and DMSO).
-
The absorbance is measured at a wavelength of 620 nm using a microplate reader.
T-Cell Proliferation Assay
This protocol describes a general method for evaluating the effect of this compound or FK-156 on T-cell proliferation using a dye dilution assay.
1. T-Cell Isolation and Labeling:
-
T-cells are isolated from splenocytes or peripheral blood mononuclear cells (PBMCs) using nylon wool columns or magnetic-activated cell sorting (MACS).
-
Isolated T-cells are washed and resuspended in PBS.
-
The cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. CFSE covalently labels intracellular proteins, and its fluorescence intensity is halved with each cell division.
2. Cell Culture and Stimulation:
-
Labeled T-cells are cultured in 96-well round-bottom plates at a density of 1-2 x 10^5 cells per well.
-
The cells are stimulated with a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence or absence of varying concentrations of this compound or FK-156.
-
The plates are incubated for 3-5 days at 37°C in a 5% CO2 incubator.
3. Flow Cytometry Analysis:
-
After incubation, the cells are harvested and washed.
-
The cells may be stained with antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
The fluorescence intensity of CFSE is measured by flow cytometry. A decrease in CFSE intensity indicates cell proliferation. The percentage of proliferated cells and the number of cell divisions can be quantified.
Signaling Pathways
Both this compound and FK-156 exert their immunostimulatory effects primarily by activating the NOD1 signaling pathway.
Caption: Signaling pathway of this compound and FK-156 via NOD1 activation.
Upon entering the cell, this compound and FK-156 are recognized by the leucine-rich repeat (LRR) domain of the cytoplasmic receptor NOD1.[4] This recognition leads to a conformational change in NOD1, promoting its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[4] RIPK2 then activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn initiates two major downstream signaling cascades: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway.[3][4] Activation of the IKK (IκB kinase) complex leads to the phosphorylation and degradation of IκB, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus.[4] Simultaneously, the MAPK pathway activates the transcription factor AP-1 (activator protein 1).[4] Both NF-κB and AP-1 induce the transcription of genes encoding pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-12, leading to the activation of an immune response.[3]
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. Immunoactive peptides, FK-156 and this compound. I. Enhancement of host resistance to microbial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Efficacy of FK-565 and Muramyl Dipeptide (MDP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent immunomodulatory agents: FK-565 and Muramyl Dipeptide (MDP). Both compounds are known to stimulate the innate immune system, but they exhibit distinct mechanisms of action and biological effects. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in research and development decisions.
At a Glance: this compound vs. MDP
| Feature | This compound | Muramyl Dipeptide (MDP) |
| Primary Target | Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) | Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) |
| Mechanism of Action | Activates the NOD1 signaling pathway, leading to the induction of inflammatory responses. | Activates the NOD2 signaling pathway, a key component of the innate immune system that recognizes bacterial peptidoglycan.[1][2][3][4] |
| Immunomodulatory Effects | Activates macrophages, enhances phagocytosis and intracellular killing of bacteria.[5] | Potent activator of monocytes and macrophages, stimulating the production of various cytokines. |
| Anti-Tumor Activity | Demonstrates anti-tumor properties through macrophage activation and has shown efficacy in inhibiting metastases in murine models.[6] | Exhibits anti-tumor effects, often in synergy with other agents, by stimulating the immune response against cancer cells.[7] |
| Antibacterial Activity | Enhances host resistance to a variety of bacterial infections. | Stimulates a broad immune response that contributes to antibacterial activity. |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and MDP exert their effects by engaging intracellular pattern recognition receptors, initiating signaling cascades that culminate in an inflammatory response. However, their primary targets, NOD1 and NOD2 respectively, recognize different bacterial peptidoglycan fragments, leading to potentially distinct downstream effects.
This compound Signaling Pathway (NOD1-Mediated):
This compound, a synthetic derivative of a bacterial cell wall component, is a potent agonist of NOD1. Upon binding to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm, it induces a conformational change that leads to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction, mediated by their respective caspase activation and recruitment domains (CARD), triggers the polyubiquitination of RIPK2. This ubiquitination serves as a scaffold to recruit downstream signaling complexes, including TAK1 and the IKK complex, ultimately leading to the activation of NF-κB and MAP kinases (p38, ERK, JNK). The activation of these pathways results in the transcription of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Muramyl Dipeptide (MDP) Signaling Pathway (NOD2-Mediated):
MDP, the minimal bioactive motif of peptidoglycan found in almost all bacteria, is recognized by NOD2.[1] Similar to NOD1 activation, MDP binding to NOD2 leads to the recruitment and activation of RIPK2. This initiates a downstream signaling cascade that heavily overlaps with the NOD1 pathway, involving TAK1, NF-κB, and MAPKs, resulting in the production of inflammatory cytokines.[1]
Experimental Data: A Head-to-Head Comparison
Direct comparative studies providing quantitative data on the efficacy of this compound and MDP are limited. The following tables summarize available data from individual and comparative studies. It is important to note that variations in experimental conditions (e.g., cell types, concentrations, timing) can significantly influence outcomes.
Immunomodulatory Effects: Macrophage Activation and Cytokine Production
| Parameter | This compound | Muramyl Dipeptide (MDP) | Reference Study |
| Macrophage Activation | Enhances spreading, phagocytosis of latex particles, and intracellular killing of bacteria by peritoneal macrophages.[5] | Potent inducer of macrophage activation, leading to increased phagocytic activity and cytokine secretion. | [5] |
| Cytokine Production (in vivo, mice) | When administered with LPS, significantly enhances plasma levels of IFN-γ, IL-1β, IL-6, and TNF-α compared to this compound alone.[8] | When administered with LPS, significantly enhances plasma levels of IFN-γ, IL-1β, IL-6, and TNF-α compared to MDP alone. The combination of MDP and LPS resulted in higher levels of IL-6 and TNF-α compared to the this compound and LPS combination.[8] | [8] |
| IL-6 Secretion (Human Monocytes) | - | Romurtide, a derivative of MDP, was a more potent inducer of IL-6 than MDP itself.[9] | [9] |
| TNF-α Secretion (Human Monocytes) | - | Romurtide was a more potent inducer of TNF-α than MDP.[9] In another study, MDP alone did not induce significant TNF-α release from human PBMCs, but synergized with LPS to increase its production.[10] | [9][10] |
Anti-Tumor Efficacy
| Parameter | This compound | Muramyl Dipeptide (MDP) | Reference Study |
| In Vitro Macrophage Tumoricidal Activity | Renders murine peritoneal macrophages cytotoxic to syngeneic B16 melanoma cells.[6] | Induces tumoricidal activity in macrophages. | [6] |
| In Vivo Tumor Growth Inhibition (Murine Models) | Multiple injections significantly inhibited lung metastases.[6] | Treatment with MDP has been shown to inhibit the growth of transplantable, chemically induced tumors in syngeneic mice.[11] | [6][11] |
| Combination Therapy | - | Co-treatment with bovine lactoferrin and MDP significantly decreased tumor size in mice.[7] | [7] |
Antibacterial Efficacy
| Parameter | This compound | Muramyl Dipeptide (MDP) | Reference Study |
| In Vivo Host Resistance (Murine Models) | Enhances defense against various extracellular and facultative intracellular bacteria. | Enhances host resistance to bacterial infections. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and MDP.
In Vitro Macrophage Activation and Cytokine Release Assay
This protocol outlines a general procedure for assessing the ability of this compound and MDP to activate macrophages and induce cytokine production.
Detailed Steps:
-
Macrophage Isolation and Culture:
-
Isolate primary macrophages (e.g., bone marrow-derived macrophages from mice) or use a macrophage-like cell line (e.g., THP-1, RAW 264.7).
-
Plate the cells in appropriate culture medium and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and MDP in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the compounds to the desired final concentrations in culture medium.
-
Replace the existing medium with the medium containing the test compounds or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Analyze the supernatants for the presence of cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine bead array.
-
Macrophage Activation Markers: For analysis of cell surface markers of activation (e.g., CD80, CD86, MHC class II), detach the cells and analyze by flow cytometry. For gene expression analysis of activation markers (e.g., iNOS, Arg1), lyse the cells and extract RNA for qPCR.
-
Phagocytosis Assay: To assess phagocytic activity, incubate the treated macrophages with fluorescently labeled particles (e.g., latex beads, zymosan) for a defined period. Wash away non-internalized particles and quantify the uptake by fluorometry or flow cytometry.
-
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for comparing the anti-tumor effects of this compound and MDP in a murine tumor model.
Detailed Steps:
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse strain (e.g., C57BL/6 for B16 melanoma).
-
Inject a known number of tumor cells subcutaneously or intravenously to establish primary tumors or metastases.
-
-
Treatment:
-
Once tumors are palpable or a set number of days post-injection, randomize the mice into treatment groups (e.g., vehicle control, this compound, MDP).
-
Administer the compounds according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous).
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement. If applicable, count metastatic nodules in relevant organs (e.g., lungs).
-
For survival studies, monitor the mice until they reach a predefined endpoint.
-
-
Immunological Analysis (Optional):
-
Collect spleens or tumors to analyze the immune cell populations by flow cytometry to assess the immunomodulatory effects of the treatments in the tumor microenvironment.
-
Conclusion
Both this compound and Muramyl Dipeptide are potent immunomodulators with demonstrated efficacy in activating the innate immune system, leading to anti-tumor and antibacterial effects. Their distinct primary targets, NOD1 and NOD2 respectively, suggest the potential for differential therapeutic applications. While direct comparative data is not abundant, the available evidence indicates that both compounds are valuable tools for immunological research and may hold promise for the development of novel immunotherapies. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide their potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System [mdpi.com]
- 3. NOD1 and NOD2 Are Potential Therapeutic Targets for Cancer Immunotherapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. NOD1 and NOD2 Are Potential Therapeutic Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-neoplastic and immunomodulatory potency of co-treatment based on bovine lactoferrin and/or muramyl dipeptide in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of NOD1 or NOD2 and TLR4 activation on mouse sickness behavior in relation to immune and brain activity markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in interleukin 1 (IL-1), IL-6, tumor necrosis factor and IL-1 receptor antagonist production by human monocytes stimulated with muramyl dipeptide (MDP) and its stearoyl derivative, romurtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A common framework of monocyte-derived macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Immunostimulatory Effects of FK-565 and Lipopolysaccharide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of immunomodulatory agents is a cornerstone of modern therapeutic development. This guide provides a comparative analysis of the synergistic effects observed when combining FK-565, a synthetic peptidoglycan derivative that activates the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) receptor, with lipopolysaccharide (LPS), a potent Toll-like receptor 4 (TLR4) agonist. The data presented herein, derived from peer-reviewed studies, demonstrates a significant enhancement of immune responses, particularly in cytokine production, when these two pathways are co-activated. This guide is intended to inform researchers and drug development professionals on the potential of this synergistic interaction for therapeutic applications.
Quantitative Analysis of Synergistic Cytokine Production
The co-administration of this compound and LPS results in a synergistic increase in the production of key pro-inflammatory cytokines. The following table summarizes the quantitative data from an in vitro study on human dendritic cells (DCs), showcasing the enhanced cytokine secretion when these agonists are used in combination.
| Treatment Group | IL-12 p70 (pg/mL) | IFN-γ (pg/mL) | IL-8 (ng/mL) |
| Control (Untreated) | < 15.6 | < 15.6 | < 0.1 |
| This compound (10 µg/mL) | 58 ± 21 | 45 ± 18 | 18 ± 5 |
| LPS (10 ng/mL) | 210 ± 75 | 180 ± 62 | 45 ± 12 |
| This compound (10 µg/mL) + LPS (10 ng/mL) | 1550 ± 420 | 1250 ± 380 | 75 ± 21 |
| Data presented as mean ± standard deviation. Data sourced from a study on human dendritic cells.[1] |
In vivo studies in murine models further corroborate this synergy. Co-stimulation with this compound and LPS has been shown to lead to a marked induction of chemokine (CCL2) and cytokine (IL-6) mRNA levels in vascular tissues, significantly higher than the response to either agent alone.[2] Furthermore, the combination of this compound and LPS in mice has been observed to significantly decrease locomotion and food intake, behavioral responses indicative of a heightened systemic inflammatory state.[3]
Signaling Pathways and Mechanism of Synergy
The synergistic effect of this compound and LPS stems from the convergence of their respective signaling pathways, primarily culminating in the enhanced activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).
This compound, a diaminopimelic acid (DAP)-containing peptide, is recognized by the intracellular receptor NOD1. This interaction leads to the recruitment of the receptor-interacting protein kinase 2 (RIPK2), which in turn activates the IκB kinase (IKK) complex and MAPKs, ultimately resulting in the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by the TLR4 receptor complex on the cell surface. This binding initiates two primary signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of NF-κB and MAPKs, leading to a robust inflammatory response.
The simultaneous activation of both NOD1 and TLR4 pathways leads to a more potent and sustained activation of downstream signaling molecules, resulting in a synergistic amplification of inflammatory gene expression and cytokine production.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the cited studies.
In Vitro Synergy in Human Dendritic Cells[1]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified and cultured in RPMI 1640 medium supplemented with GM-CSF and IL-4 for 6 days to differentiate them into immature dendritic cells (DCs).
-
Cell Stimulation: Differentiated DCs are seeded in 96-well plates. The cells are then stimulated with this compound (10 µg/mL), LPS from E. coli (10 ng/mL), or a combination of both for 72 hours. An untreated control group is also included.
-
Cytokine Quantification: After the incubation period, the culture supernatants are collected. The concentrations of IL-12 p70, IFN-γ, and IL-8 are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Synergy in a Mouse Model[2]
-
Animal Model: C57BL/6 mice are used for the in vivo experiments.
-
Administration of Agonists: Mice are administered this compound, LPS, or a combination of both. The route of administration can be intraperitoneal (i.p.) or oral, depending on the experimental design. Control mice receive a vehicle control.
-
Tissue and Blood Collection: At a predetermined time point after administration (e.g., 24 hours), mice are euthanized. Blood samples are collected for serum cytokine analysis, and tissues of interest (e.g., aortic root, spleen) are harvested.
-
Analysis:
-
Gene Expression: RNA is extracted from the harvested tissues, and the expression levels of chemokine and cytokine genes (e.g., CCL2, IL-6) are analyzed by quantitative real-time PCR or microarray analysis.
-
Cytokine Protein Levels: Serum or tissue homogenate cytokine levels are measured by ELISA.
-
Conclusion and Future Directions
The synergistic activation of the immune system by combining this compound and LPS presents a compelling avenue for the development of novel adjuvants for vaccines and immunotherapies. The enhanced production of key cytokines like IL-12 and IFN-γ suggests a strong potential to drive Th1-type immune responses, which are critical for anti-tumor and anti-viral immunity.
Future research should focus on elucidating the precise molecular mechanisms underlying this synergy, exploring the effects on a wider range of immune cell types, and evaluating the therapeutic efficacy and safety of this combination in various disease models. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to build upon in this promising area of immunology and drug development.
References
A Comparative Guide to FK-565 and Other NOD1 Agonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The innate immune system presents a compelling frontier in the development of novel cancer therapies. Central to this is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor that plays a crucial role in identifying bacterial peptidoglycans and initiating an immune response. Activation of NOD1 has been shown to have both direct and indirect antitumor effects, making NOD1 agonists a promising class of immunotherapeutic agents. This guide provides a comparative analysis of FK-565 and other prominent NOD1 agonists, with a focus on their application in cancer research, supported by available experimental data and detailed methodologies.
Overview of NOD1 Agonists
The most studied NOD1 agonists are derived from γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), the minimal peptidoglycan motif recognized by NOD1. This compound, a synthetic acyltripeptide, represents an early and potent example. More recent research has focused on iE-DAP and its synthetic derivatives, such as C12-iE-DAP, which have been engineered for enhanced potency and research utility.
-
This compound: A heptanoyl tripeptide analogue of a natural product, known for its robust immunomodulatory properties and antitumor activity.[1]
-
iE-DAP (γ-D-Glu-mDAP): The essential dipeptide motif recognized by NOD1, serving as a baseline agonist in many studies.[2] It is a component of the cell wall of most Gram-negative and certain Gram-positive bacteria.[2]
-
C12-iE-DAP: An acylated derivative of iE-DAP, featuring a lauroyl (C12) group. This modification enhances its potency, making it a highly effective activator of NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[3]
-
Tri-DAP (L-Ala-γ-D-Glu-mDAP): Another key peptidoglycan fragment that functions as a NOD1 agonist.
Mechanism of Action: The NOD1 Signaling Pathway
Upon entering the cell cytoplasm, NOD1 agonists bind to the leucine-rich repeat (LRR) domain of the NOD1 receptor. This binding event induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). The subsequent activation of RIPK2 initiates downstream signaling cascades, primarily activating the NF-κB and MAPK pathways. This signaling culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which orchestrate an innate immune response that can contribute to tumor suppression.
Comparative Performance Data
Direct head-to-head comparative studies of this compound and other NOD1 agonists in the same cancer models are limited. The following table summarizes available quantitative data from various studies to provide an indirect comparison of their biological activities. Researchers should note that experimental conditions, cell types, and assay methods vary between studies, which can influence the observed outcomes.
| Parameter | This compound | C12-iE-DAP | iE-DAP | Tri-DAP |
| Chemical Nature | Acyltripeptide | Acylated Dipeptide | Dipeptide | Tripeptide |
| Potency | High | Very High (100-1000x > iE-DAP)[3] | Baseline | - |
| Effective Concentration (In Vitro) | 0.5 - 25 µg/mL (Macrophage Activation)[4] | 10 ng/mL - 10 µg/mL[3] | 1 - 100 µg/mL[2] | - |
| Effective Dose (In Vivo) | 10 mg/kg (Macrophage Activation)[4]25 - 50 mg/kg (Therapeutic Activity)[1] | - | - | - |
| Observed Anti-Cancer Effects | - Renders macrophages tumoricidal against B16 melanoma cells.[4]- Slightly but significantly inhibits lung metastases in mice.[4]- Enhances production of TNF and Reactive Nitrogen Intermediates (RNI) by macrophages.[5] | - Augments colon cancer cell adhesion, migration, and metastasis via p38 MAPK pathway. | - | - |
| Cytokine Modulation | - Enhances IL-1 release.- Inhibits IL-2 release.[6] | - Leads to production of TNF-α and IL-6 via NF-κB.[3] | - Induces NF-κB activation and production of inflammatory cytokines.[2] | - |
| Reference Cancer Models | B16 Melanoma, Murine Lung Metastasis Models, P815 Mastocytoma[4][5] | Colon Cancer (HT29, MC38) | - | - |
Note: A dash (-) indicates that specific quantitative data was not available in the reviewed literature under the specified cancer research context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments commonly used to evaluate the efficacy of NOD1 agonists.
In Vitro Macrophage Tumoricidal Activity Assay
This assay assesses the ability of a NOD1 agonist to activate macrophages to kill cancer cells.
Objective: To determine the concentration-dependent effect of a NOD1 agonist on the tumoricidal properties of macrophages.
Methodology:
-
Macrophage Isolation: Harvest peritoneal macrophages from mice (e.g., C57BL/6) by peritoneal lavage with cold Hanks' Balanced Salt Solution (HBSS).
-
Cell Plating: Plate the macrophages in 96-well microtiter plates at a density of approximately 5 x 10^4 cells/well and incubate for 2-3 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.
-
Agonist Treatment: Remove non-adherent cells by washing. Add fresh culture medium containing various concentrations of the NOD1 agonist (e.g., this compound at 0.5 µg/mL to 25 µg/mL). Incubate for 24 hours.
-
Target Cell Preparation: Label target tumor cells (e.g., B16 melanoma) with a radioactive marker such as [¹²⁵I]iododeoxyuridine or a fluorescent dye like Calcein-AM.
-
Co-culture: Wash the agonist-treated macrophages to remove the compound. Add the labeled target cells to the macrophage monolayers at a specific effector-to-target ratio (e.g., 10:1).
-
Cytotoxicity Measurement: Incubate the co-culture for 48-72 hours. Measure the release of the label (radioactivity in the supernatant or fluorescence) as an indicator of target cell lysis.
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
(Protocol adapted from methods described for this compound activation of murine macrophages.[4])
In Vivo Tumor Growth Inhibition Study
This assay evaluates the therapeutic efficacy of a NOD1 agonist in a living animal model.
Objective: To assess the ability of a NOD1 agonist to inhibit the growth of tumors in a xenograft or syngeneic mouse model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) for human cancer cell xenografts or immunocompetent mice (e.g., C57BL/6) for syngeneic models.
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16 melanoma cells) into the flank of each mouse.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer the NOD1 agonist (e.g., this compound at 10-50 mg/kg) via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., three times per week for 4 weeks). The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Volume) = (Width)² x (Length) / 2.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immune cell infiltration).
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
(Protocol adapted from general methodologies for in vivo anti-cancer drug testing and specific studies with this compound.[1][4])
Logical Comparison of Agonists
The choice of a NOD1 agonist for a particular research application depends on the desired potency, the experimental system, and the specific scientific question being addressed.
References
- 1. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tumor cells on the activation of murine lymphocytes and macrophages by cisplatin and FK565 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of anticancer agents neothramycin, aclacinomycin, this compound and FK-156 on the release of interleukin-2 and interleukin-1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunomodulatory Action of FK-565: A Comparative Guide to its NOD2-Mediated Mechanism
For Immediate Release
A deep dive into the immunomodulatory landscape reveals the acyltripeptide FK-565 as a potent activator of innate and adaptive immunity. This guide provides a comprehensive comparison of this compound with other immunomodulators, focusing on the validation of its mechanism of action, which is strongly suggested to be mediated through the intracellular pattern recognition receptor, NOD2. This analysis is supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a synthetic heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, has demonstrated significant potential as a biological response modifier. Its therapeutic effects are attributed to its ability to augment the host's immune system, primarily by activating macrophages, natural killer (NK) cells, and T lymphocytes. This guide will explore the experimental evidence supporting the hypothesis that this compound exerts its effects through the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway, a key component of the innate immune system responsible for recognizing bacterial peptidoglycan fragments.
Comparative Analysis of this compound and Alternatives
To understand the unique properties of this compound, it is essential to compare it with other immunomodulators, particularly those with a similar proposed mechanism of action. The most relevant comparators are muramyl dipeptide (MDP), the natural ligand for NOD2, and its synthetic analog, mifamurtide.
| Feature | This compound | Muramyl Dipeptide (MDP) | Mifamurtide (MTP-PE) |
| Chemical Class | Acyltripeptide | Glycopeptide | Lipophilic Muramyl Tripeptide |
| Primary Target | Proposed: NOD2 | NOD2 | NOD2[1][2] |
| Mechanism of Action | Activation of macrophages, NK cells, and T cells, leading to enhanced host defense.[3][4][5] | Intracellular recognition by NOD2, leading to RIP2-mediated activation of NF-κB and MAPKs, and subsequent pro-inflammatory cytokine production.[6][7][8] | Binds to NOD2, activating monocytes and macrophages, leading to the release of pro-inflammatory cytokines and enhanced tumoricidal activity.[1][2][9][10] |
| Therapeutic Applications | Investigated for anti-infection and anti-tumor activities.[3][4][11] | Primarily used as a vaccine adjuvant and in immunology research. | Approved for the treatment of osteosarcoma.[1] |
| In Vivo Efficacy | Doses >5 mg/kg augment NK cell and macrophage activity in mice. Optimal therapeutic activity at 25-50 mg/kg.[3][4] | Dose-dependent effects on immune cell activation and cytokine production. For example, 10 mg/kg injections in mice can delay cognitive decline in an Alzheimer's model.[12] | Clinically effective in combination with chemotherapy for osteosarcoma.[1] |
Validation of this compound's Mechanism of Action through Knockout Models
Studies have shown that the immune response to NOD1 and NOD2 agonists is abrogated in cells from RIP2-deficient mice, confirming the critical role of RIP2 in NOD-mediated signaling.[13][14] Specifically, bone marrow-derived dendritic cells from RIP2 knockout and kinase-dead knock-in mice showed no response to this compound, alone or in combination with LPS, in terms of inflammatory cytokine production.[13] This strongly suggests that this compound's activity is dependent on the NOD2-RIP2 signaling axis.
The proposed signaling pathway for this compound, based on its analogy to MDP, is as follows:
References
- 1. Mifamurtide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mifamurtide? [synapse.patsnap.com]
- 3. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of IL-10 Signaling Ensures Mifamurtide Efficacy in Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Immunoactive peptides, FK-156 and this compound. I. Enhancement of host resistance to microbial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RICK/RIP2 mediates innate immune responses induced through Nod1 and Nod2 but not TLRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of FK-565 Research: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on FK-565, a synthetic acyltripeptide known for its immunomodulatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway to offer a comprehensive overview of this compound's performance and reproducibility.
This compound has been identified as a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune response. Its ability to stimulate immune cells, such as macrophages, natural killer (NK) cells, and T-cells, has positioned it as a compound of interest for potential therapeutic applications in infectious diseases and oncology. This guide aims to consolidate and compare the available data to assess the consistency and reproducibility of these findings.
Comparative Performance of this compound
The immunostimulatory activity of this compound has been evaluated in various in vitro and in vivo models, often in comparison to other immune-stimulating agents like Muramyl Dipeptide (MDP), a NOD2 agonist, and Lipopolysaccharide (LPS), a Toll-like Receptor 4 (TLR4) agonist. The following tables summarize key quantitative findings from published research.
In Vitro Cytokine Production in Human Dendritic Cells
One of the key measures of immunostimulatory activity is the induction of cytokine production. The following table presents a comparison of Interleukin-12 (IL-12) p70 and Interferon-gamma (IFN-γ) production in human dendritic cells (DCs) upon stimulation with this compound, MDP, and LPS, both alone and in combination.
| Stimulant | Concentration | IL-12 p70 (pg/mL) | IFN-γ (pg/mL) |
| Control | - | < 20 | < 20 |
| This compound | 10 µg/mL | ~50 | ~50 |
| MDP | 10 µg/mL | ~100 | ~100 |
| Lipid A (LPS) | 10 ng/mL | ~200 | ~150 |
| This compound + Lipid A | 10 µg/mL + 10 ng/mL | > 2000 | > 1000 |
| MDP + Lipid A | 10 µg/mL + 10 ng/mL | > 2000 | > 1000 |
Data synthesized from a study on human dendritic cells. The results demonstrate a significant synergistic effect on cytokine production when this compound is combined with a TLR4 agonist.[1][2][3]
Macrophage Activation
This compound has been shown to activate macrophages, enhancing their tumoricidal properties.
| Treatment | Concentration | % Cytotoxicity against B16 Melanoma Cells |
| Control (Medium) | - | < 5% |
| This compound | 0.5 µg/mL | Significant cytotoxicity observed |
| This compound | 25 µg/mL | Maximal and reproducible cytotoxicity |
Data from a study on murine peritoneal macrophages.[4]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments involving this compound.
In Vitro Stimulation of Human Dendritic Cells for Cytokine Analysis
This protocol outlines the methodology used to assess the synergistic effect of this compound and TLR agonists on cytokine production by human dendritic cells.
-
Cell Preparation: Immature dendritic cells (DCs) are derived from human monocytes.
-
Stimulation: DCs are stimulated for 72 hours at 37°C with one of the following:
-
This compound (10 µg/mL)
-
Muramyl Dipeptide (MDP) (10 µg/mL)
-
Synthetic Lipid A (a TLR4 agonist) (10 ng/mL)
-
A combination of a NOD agonist (this compound or MDP) and Lipid A.
-
-
Cytokine Analysis: The concentrations of IL-12 p70 and IFN-γ in the culture supernatants are measured by Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3]
In Vitro Macrophage Activation for Tumoricidal Activity
This protocol describes the method to evaluate the ability of this compound to activate macrophages to kill tumor cells.
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice.
-
Activation: The macrophages are incubated in vitro with varying concentrations of this compound (e.g., 0.5 µg/mL to 25 µg/mL) for 24 hours.
-
Cytotoxicity Assay: The activated macrophages are then co-cultured with target tumor cells (e.g., B16 melanoma cells).
-
Assessment: The percentage of tumor cell lysis is determined to quantify the cytotoxic activity of the macrophages.[4]
Signaling Pathways of this compound
This compound exerts its immunostimulatory effects primarily through the activation of the NOD1 signaling pathway. Understanding this pathway is essential for elucidating its mechanism of action and for the development of related compounds.
This compound-Induced NOD1 Signaling Pathway
This compound, upon entering the cell, is recognized by the cytosolic pattern recognition receptor NOD1. This binding event initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, leading to the expression of pro-inflammatory genes.
Caption: this compound activates the NOD1 signaling cascade.
Reproducibility and Future Directions
The presented data from independent studies demonstrate a consistent and reproducible immunostimulatory effect of this compound, particularly its role as a NOD1 agonist that can synergize with TLR ligands to enhance immune responses. The methodologies for assessing macrophage activation and cytokine production are well-established and have been successfully replicated.
Future research should focus on direct, multi-compound comparative studies to better position this compound against a wider array of novel immunomodulators. Furthermore, while the core signaling pathway is understood, further investigation into the nuances of RIPK2 ubiquitination and its downstream effects will provide a more complete picture of this compound's mechanism of action. Long-term in vivo studies are also needed to fully assess the therapeutic potential and safety profile of this compound. The consistent in vitro findings, however, provide a strong foundation for its continued investigation as a promising immunomodulatory agent.
References
- 1. Synergistic Effect of Nod1 and Nod2 Agonists with Toll-Like Receptor Agonists on Human Dendritic Cells To Generate Interleukin-12 and T Helper Type 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synergistic effect of Nod1 and Nod2 agonists with toll-like receptor agonists on human dendritic cells to generate interleukin-12 and T helper type 1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: FK-565 and CpG Oligonucleotides as Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunotherapy, the strategic activation of the innate immune system is a cornerstone of developing effective therapeutic interventions. Among the numerous immunomodulatory agents, the synthetic tripeptide FK-565 and CpG oligonucleotides (ODN) represent two distinct classes of molecules that leverage different pattern recognition receptors to elicit robust immune responses. This guide provides an objective, data-driven comparison of this compound and CpG ODN, focusing on their mechanisms of action, performance in preclinical models, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | CpG Oligonucleotides (ODN) |
| Molecular Class | Acyltripeptide | Synthetic single-stranded DNA |
| Primary Receptor | NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) | TLR9 (Toll-like receptor 9) |
| Cellular Target | Primarily macrophages, also augments NK and T-cell activity | Plasmacytoid dendritic cells (pDCs), B cells, macrophages, and monocytes |
| Signaling Pathway | NOD1 -> RIPK2 -> NF-κB & MAPK activation | TLR9 -> MyD88/TRIF -> NF-κB & IRF activation |
| Key Immune Response | Macrophage activation, enhanced phagocytosis, potential for Th1 skewing | Potent Th1-polarizing response, strong induction of type I interferons (especially Class A), and broad pro-inflammatory cytokine release |
Mechanism of Action and Signaling Pathways
This compound and CpG ODN initiate immune cascades through distinct intracellular signaling pathways. This compound is recognized by the cytosolic receptor NOD1, while CpG ODN are sensed by the endosomal receptor TLR9.
This compound Signaling Pathway
This compound, a synthetic analog of a component of bacterial cell walls, is recognized by the intracellular pattern recognition receptor NOD1. This interaction triggers a signaling cascade that results in the activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.
A Head-to-Head Comparison of Adjuvant Properties: FK-565 versus Poly I:C
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical determinant of vaccine efficacy, capable of shaping the magnitude and quality of the adaptive immune response. This guide provides an objective comparison of two distinct immunomodulatory agents, the synthetic peptidoglycan derivative FK-565 and the viral mimic Poly I:C, for their use as vaccine adjuvants. This analysis is based on available experimental data to assist researchers in making informed decisions for their vaccine development programs.
At a Glance: Key Differences in Adjuvant Properties
| Feature | This compound | Poly I:C |
| Molecular Nature | Synthetic heptanoyl tripeptide | Synthetic double-stranded RNA (dsRNA) analog |
| Primary Mechanism | NOD1 agonist | TLR3, MDA-5, and RIG-I agonist |
| Key Signaling Pathways | NOD1-RIPK2 pathway | TLR3-TRIF, MDA-5/RIG-I-MAVS pathways |
| Primary Immune Cells | Macrophages, NK cells, T cells | Dendritic cells, macrophages, B cells |
| Typical Cytokine Profile | Synergistically enhances pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6, TNF-α) with TLR agonists.[1] Does not directly induce IL-2, IFN-γ, or TNF-α in vitro.[2] | Potent inducer of type I interferons (IFN-α/β), IL-12, IFN-γ, and other pro-inflammatory cytokines.[3][4][5] |
| Predominant T Helper | Promotes cell-mediated immunity | Strong Th1-polarizing adjuvant |
| Antibody Response | Data on antibody response enhancement is limited. | Potently enhances antigen-specific antibody titers, particularly IgG2a in mice.[6][7] |
In-Depth Analysis of Adjuvant Performance
This compound: A NOD1-Targeting Immunomodulator
This compound is a synthetic acyltripeptide that activates the innate immune system through the intracellular pattern recognition receptor, NOD1.[1] Its primary role as an adjuvant lies in its ability to potentiate cell-mediated immunity through the activation of macrophages, natural killer (NK) cells, and T cells.[8][9][10][11]
Quantitative Effects of this compound Adjuvant:
| Parameter | Experimental Model | Key Findings |
| Macrophage Activation | In vitro murine peritoneal macrophages | Significant cytotoxicity against B16 melanoma cells at concentrations as low as 0.5 µg/ml.[12] |
| NK Cell Augmentation | In vivo murine model | Doses greater than 5 mg/kg are required for in vivo augmentation of NK cells.[8][10] |
| Therapeutic Efficacy | In vivo murine metastasis model | Optimal therapeutic activity observed at approximately 25–50 mg/kg, administered intravenously three times per week.[8][10] |
| Cytokine Induction | In vivo murine model (in combination with LPS) | Synergistic increase in plasma levels of IFN-γ, IL-1β, IL-6, and TNF-α.[1] |
Poly I:C: A Potent Viral Mimic and Th1-Polarizing Adjuvant
Poly I:C is a synthetic analog of viral double-stranded RNA (dsRNA) that potently activates the innate immune system by engaging multiple pattern recognition receptors, including Toll-like receptor 3 (TLR3) in the endosomes and RIG-I-like receptors (RLRs) such as MDA-5 and RIG-I in the cytoplasm.[3][5][13] This broad activation profile leads to a robust type I interferon response and the production of pro-inflammatory cytokines, which are instrumental in driving a strong Th1-biased adaptive immune response.[7]
Quantitative Effects of Poly I:C Adjuvant:
| Parameter | Experimental Model | Key Findings |
| Antibody Titers | Non-human primates (Plasmodium falciparum CSP antigen) | Significantly higher serum titers of CSP-specific IgG antibodies with Poly I:C adjuvant.[6] |
| T Cell Response | Murine model (Plasmodium falciparum MSP-1 antigen) | Elicited a higher IFN-γ/IL-4 ratio (23.9) and IgG2a/IgG1 ratio (3.77) compared to CFA/IFA.[7] |
| Cytokine Induction | In vitro human mononuclear cells | Strong induction of type I interferons and pro-inflammatory cytokines.[3][4][5] |
| In Vivo Efficacy | Murine model (cancer vaccine) | Effective doses range from 10-100 µ g/mouse .[14] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound initiates its immunomodulatory effects by binding to the intracellular receptor NOD1. This leads to the recruitment of the serine/threonine kinase RIPK2, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways. This activation primes cells to respond more robustly to other stimuli, such as TLR agonists.
Caption: this compound signaling through the NOD1 pathway.
Poly I:C Signaling Pathway
Poly I:C is recognized by multiple receptors, leading to a broader initial activation of the innate immune system. Endosomal TLR3 recognizes Poly I:C and signals through the TRIF adapter protein. In the cytoplasm, MDA-5 and RIG-I detect Poly I:C and signal through the MAVS adapter protein. Both pathways converge to activate transcription factors such as IRF3 and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines.
Caption: Poly I:C signaling via TLR3 and RLR pathways.
Experimental Protocols for Comparative Evaluation
To directly compare the adjuvant properties of this compound and Poly I:C, a standardized experimental approach is necessary. The following protocols are suggested based on common methodologies cited in the literature.
In Vivo Immunization and Immune Response Analysis in Mice
Objective: To compare the ability of this compound and Poly I:C to enhance antigen-specific antibody and T cell responses.
Experimental Workflow:
Caption: Workflow for in vivo adjuvant comparison.
Methodology:
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Antigen: Ovalbumin (OVA) at 20 µg per mouse.
-
Adjuvants:
-
This compound: 50 mg/kg, administered intravenously.
-
Poly I:C: 50 µg per mouse, administered subcutaneously.
-
-
Immunization Schedule:
-
Day 0: Primary immunization.
-
Day 14: Booster immunization.
-
-
Sample Collection:
-
Day 21: Collect blood via retro-orbital bleeding for serum separation.
-
Day 28: Euthanize mice and harvest spleens.
-
-
Antibody Titer Measurement:
-
Perform ELISA on serum samples to determine OVA-specific total IgG, IgG1, and IgG2a titers.
-
-
T Cell Response Analysis:
-
Prepare single-cell suspensions of splenocytes.
-
Restimulate splenocytes with OVA (10 µg/ml) for 72 hours.
-
Perform IFN-γ and IL-4 ELISpot assays on restimulated splenocytes.
-
Alternatively, perform intracellular cytokine staining for IFN-γ, TNF-α, and IL-2 in CD4+ and CD8+ T cells and analyze by flow cytometry.
-
In Vitro Dendritic Cell Activation Assay
Objective: To compare the direct effects of this compound and Poly I:C on dendritic cell (DC) maturation and cytokine production.
Methodology:
-
Cell Culture: Isolate bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice and culture in the presence of GM-CSF.
-
Stimulation: On day 6 of culture, stimulate BMDCs with:
-
This compound (10 µg/ml)
-
Poly I:C (10 µg/ml)
-
LPS (100 ng/ml) as a positive control
-
Medium only as a negative control
-
-
Analysis (24 hours post-stimulation):
-
Flow Cytometry: Stain cells for maturation markers (CD80, CD86, MHC-II) and analyze by flow cytometry.
-
ELISA: Collect supernatants and measure the concentrations of IL-12p70, TNF-α, and IL-6.
-
Concluding Remarks
This compound and Poly I:C represent two distinct classes of adjuvants with different mechanisms of action and resulting immune profiles. Poly I:C is a well-characterized, potent inducer of Th1 immunity and strong antibody responses, making it a suitable candidate for vaccines against viral infections and cancer. This compound, through its activation of the NOD1 pathway, shows promise in enhancing cell-mediated immunity, particularly macrophage and NK cell function. Its synergistic effects with TLR agonists suggest its potential use in combination adjuvant formulations. The choice between these two adjuvants will ultimately depend on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and the intended patient population. The provided experimental protocols offer a framework for the direct, comparative evaluation of these and other novel adjuvants.
References
- 1. Synergistic effects of NOD1 or NOD2 and TLR4 activation on mouse sickness behavior in relation to immune and brain activity markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of an acyltripeptide, FK565, on NK-cell activity, LAK-cell generation and cytokine production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly I:C: A Vaccine Adjuvant With Oncological Potential | Blog | Biosynth [biosynth.com]
- 4. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly I:C as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 6. Poly(I:C) is an effective adjuvant for antibody and multi-functional CD4+ T cell responses to Plasmodium falciparum circumsporozoite protein (CSP) and αDEC-CSP in Non Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(I:C) adjuvant strongly enhances parasite-inhibitory antibodies and Th1 response against Plasmodium falciparum merozoite surface protein-1 (42-kDa fragment) in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoactive peptides, FK 156 and FK 565. IV. Activation of mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory and therapeutic properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoactive peptides, FK-156 and this compound. III. Enhancement of host defense mechanisms against infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of tumoricidal properties in macrophages and inhibition of experimentally-induced murine metastases by a new synthetic acyltripeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Combined Adjuvant of Poly I:C Improves Antitumor Effects of CAR-T Cells [frontiersin.org]
- 14. Cytosolic delivery of the immunological adjuvant Poly I:C and cytotoxic drug crystals via a carrier-free strategy significantly amplifies immune response - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FK-565's Effects: An Immunomodulatory Agent with a Complex Role in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic acyltripeptide FK-565, focusing on its well-documented immunomodulatory functions and exploring its context-dependent effects on various cell types. While direct, cross-validated cytotoxic data against a broad panel of cancer cell lines remains limited in publicly available literature, this document summarizes the existing experimental evidence to aid researchers in evaluating its potential therapeutic applications.
Abstract
This compound is a potent immunomodulatory compound that primarily functions as a Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) agonist. Its principal mechanism of action involves the activation of innate immune cells, such as macrophages and Natural Killer (NK) cells, leading to an anti-tumor response. This guide presents available data on the effects of this compound on immune cell populations and discusses the dichotomous role of NOD1 activation in different cancer contexts. We also provide detailed experimental protocols for key assays to facilitate further research and cross-validation of this compound's effects in diverse cell lines.
Mechanism of Action: A NOD1 Agonist
This compound mimics a component of bacterial peptidoglycan, specifically γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is a ligand for the intracellular pattern recognition receptor NOD1.[1] Activation of NOD1 by this compound triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] This signaling leads to the production of pro-inflammatory cytokines and chemokines, enhancing the host's immune response.
Comparative Effects of this compound on Immune Cells
This compound has been shown to enhance the tumoricidal properties of various immune cells. The following tables summarize the observed effects from in vitro and in vivo studies.
Table 1: Effects of this compound on Macrophage and Lymphocyte Activity
| Cell Type | Treatment | Observed Effect | Reference |
| Murine Peritoneal Macrophages | This compound (10 µg/ml) | Enhanced production of Tumor Necrosis Factor (TNF) and Reactive Nitrogen Intermediates (RNI) | [4] |
| Murine Splenic Lymphocytes | This compound (10 µg/ml) | Enhanced production of TNF | [4] |
| Human Peripheral Blood Mononuclear Cells (MNCs) | This compound (0.1-100 µg/ml) | Enhanced Natural Killer (NK) cell activity (in non-adherent MNCs) | [5] |
| Human Peripheral Blood Mononuclear Cells (MNCs) | This compound + IL-2 | Potentiation of Lymphokine-Activated Killer (LAK) cell generation and activity | [5] |
Table 2: Comparative Effects of this compound and Other Agents on Immune Cell Responses
| Cell Type | Agent(s) | Parameter Measured | Key Findings | Reference |
| Murine Peritoneal Macrophages | This compound (10 µg/ml) vs. Cisplatin (5 µg/ml) | TNF and RNI production in the presence of P815 tumor cells | This compound synergistically enhanced TNF production but RNI production was inhibited. | [4] |
| Murine Splenic Lymphocytes | This compound (10 µg/ml) vs. Cisplatin (5 µg/ml) | TNF production in the presence of P815 tumor cells | TNF production was inhibited. | [4] |
| Mouse Macrophages | This compound vs. FK-156 (analog) | Macrophage activation (spreading, phagocytosis, superoxide production) | Both compounds enhanced macrophage functions. | [6] |
The Role of NOD1 Activation in Cancer Cells: A Double-Edged Sword
The direct effect of this compound on cancer cell lines is not extensively documented. However, studies on the broader role of NOD1 activation in cancer suggest a complex, context-dependent relationship.
-
Anti-tumor Effects: In some cancers, such as hepatocellular carcinoma and certain cervical cancers, NOD1 activation has been shown to increase chemosensitivity and induce apoptosis, suggesting a potential anti-tumor role.[1]
-
Pro-tumor Effects: Conversely, in other cancers, like colon cancer and cervical squamous cell carcinoma, high NOD1 expression is associated with increased cell adhesion, migration, and metastasis, indicating a potential pro-tumorigenic role.[4][7]
This dichotomy highlights the importance of cell-line-specific and tumor-type-specific validation of NOD1 agonists like this compound. Researchers should be cautious and conduct thorough in vitro and in vivo studies to determine the specific effect of this compound on their cancer model of interest.
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Macrophage Activation Assay
This protocol outlines the steps to assess the activation of macrophages by this compound, measuring the production of inflammatory mediators.
Materials:
-
Primary macrophages (e.g., bone marrow-derived or peritoneal) or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well plates
-
This compound, LPS (positive control)
-
Griess Reagent for nitrite (RNI) measurement
-
ELISA kit for TNF-α measurement
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with different concentrations of this compound. Include an untreated control and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the culture supernatants for analysis.
-
Nitrite (RNI) Measurement: Use the Griess reagent to measure the concentration of nitrite in the supernatants as an indicator of RNI production, following the manufacturer's instructions.
-
TNF-α Measurement: Use a specific ELISA kit to quantify the amount of TNF-α in the supernatants, following the manufacturer's protocol.
-
Data Analysis: Compare the levels of RNI and TNF-α produced by this compound-treated cells to the controls to determine the extent of macrophage activation.
Conclusion and Future Directions
This compound is a well-characterized immunomodulatory agent that activates the innate immune system through the NOD1 signaling pathway. Its ability to enhance the activity of macrophages and NK cells suggests its potential as an anti-cancer therapeutic, likely through an indirect mechanism of boosting the host's immune response against tumors.
However, the direct effects of this compound on cancer cells are less clear and appear to be highly dependent on the specific cancer type and its underlying molecular characteristics. The conflicting reports on the role of NOD1 in promoting or inhibiting tumor progression underscore the critical need for comprehensive cross-validation studies.
Future research should focus on:
-
Screening this compound against a large and diverse panel of cancer cell lines to determine its direct cytotoxic or anti-proliferative effects and to identify sensitive and resistant cancer types.
-
Conducting comparative studies of this compound with standard chemotherapeutic agents and other immunomodulators across these cell lines.
-
Elucidating the specific downstream signaling events following NOD1 activation in different cancer cells to understand the molecular basis of its dual role in cancer.
By addressing these knowledge gaps, the scientific community can better delineate the therapeutic potential of this compound and other NOD1 agonists in the field of oncology.
References
- 1. NOD1 and NOD2 Are Potential Therapeutic Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunomodulatory and therapeutic properties of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Upregulation of NOD1 and NOD2 contribute to cancer progression through the positive regulation of tumorigenicity and metastasis in human squamous cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of FK-565 and Other Key Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the immunomodulatory effects of FK-565 against other well-established immunomodulators: Tacrolimus (FK506), Cyclosporine A, and Methotrexate. The information is curated to assist researchers in understanding the distinct mechanisms and in vivo activities of these compounds, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Immunomodulatory Effects
The following table summarizes the in vivo effects of this compound and other selected immunomodulators on various immune parameters. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Immunomodulator | Primary Mechanism of Action | Animal Model | Key In Vivo Effects | Dosage/Route | Reference |
| This compound | NOD1 Agonist | Mice | - Augmentation of Natural Killer (NK) cell activity. - Activation of macrophage tumoricidal properties. - Enhancement of T-cell mediated responses. - Increased resistance to microbial infections. | 25-50 mg/kg, i.v. | [1][2] |
| Tacrolimus (FK506) | Calcineurin Inhibitor | Mice | - Dose-dependent reduction in CD4+ T-cell proliferation. - Inhibition of T-cell cytokine production (e.g., IL-2). - Delays allogeneic skin-graft rejection. | 0.5-10 mg/kg/day, i.p. | |
| Cyclosporine A | Calcineurin Inhibitor | Mice | - Abolished in vivo production of lymphokines that increase macrophage cytotoxicity. - Depressed proliferative response of spleen cells to PHA. - Short-lived depression of NK cell activity. - No significant effect on B-lymphocytes or macrophage responses. | 70 mg/kg for 5 days, oral | |
| Methotrexate | Dihydrofolate Reductase Inhibitor | Mice | - Increased PHA responsiveness and Graft-versus-Host (GvH) reactivity of spleen cells. - Greater than normal direct Plaque-Forming Cell (PFC) responses to SRBC. - Reduced TNF serum levels and diminished TNF production by splenic T cells and macrophages. | 0.5 mg, single i.p. injection |
Signaling Pathways and Mechanisms of Action
The distinct immunomodulatory effects of these compounds stem from their unique interactions with intracellular signaling pathways.
This compound Signaling Pathway
This compound, an agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), stimulates an innate immune response. Upon intracellular recognition, NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This interaction facilitates the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory cytokines and chemokines.
Tacrolimus and Cyclosporine A Signaling Pathway
Both Tacrolimus (FK506) and Cyclosporine A are calcineurin inhibitors, though they bind to different intracellular receptors. Tacrolimus binds to FKBP12, while Cyclosporine A binds to cyclophilin. These drug-receptor complexes then bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).
Methotrexate Mechanism of Action
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. This leads to a depletion of intracellular folate pools, which are necessary for the de novo synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and cell proliferation. In the context of immunomodulation, this anti-proliferative effect targets rapidly dividing activated lymphocytes. Additionally, methotrexate can increase intracellular levels of adenosine, which has anti-inflammatory properties.
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparative analysis.
Delayed-Type Hypersensitivity (DTH) Response in Mice
This assay measures cell-mediated immunity.
-
Sensitization Phase:
-
Shave a small area on the abdomen of the mice.
-
Apply a sensitizing agent (e.g., 0.5% dinitrofluorobenzene [DNFB] in a 4:1 acetone/olive oil vehicle) to the shaved skin.
-
-
Challenge Phase (5-7 days after sensitization):
-
Measure the initial thickness of the right ear pinna using a digital caliper.
-
Apply a lower concentration of the same sensitizing agent (e.g., 0.2% DNFB) to the right ear. The left ear receives the vehicle alone as a control.
-
-
Measurement:
-
24 to 48 hours after the challenge, measure the thickness of both ears again.
-
The DTH response is calculated as the difference in ear swelling between the antigen-challenged ear and the vehicle-treated ear.
-
The effect of the immunomodulator is assessed by administering the compound at a specified dose and schedule before and/or during the sensitization and challenge phases and comparing the DTH response to a control group.
-
Carbon Clearance Assay for Phagocytic Activity
This assay evaluates the phagocytic activity of the reticuloendothelial system (RES).
-
Procedure:
-
Administer the test immunomodulator to the mice according to the desired dosing regimen.
-
Inject a standardized suspension of colloidal carbon (e.g., India ink) intravenously via the tail vein.
-
Collect blood samples from the retro-orbital plexus at specific time points (e.g., 2 and 15 minutes) after the carbon injection.
-
Lyse the red blood cells in the blood samples using a hypotonic solution.
-
Measure the optical density of the samples using a spectrophotometer at a wavelength of approximately 650 nm.
-
-
Calculation:
-
The phagocytic index (K) is calculated using the following formula: K = (log OD1 - log OD2) / (t2 - t1), where OD1 and OD2 are the optical densities at times t1 and t2, respectively.
-
An increase in the phagocytic index indicates stimulation of the RES.
-
Plaque-Forming Cell (PFC) Assay for Humoral Immune Response
This assay quantifies antibody-producing B cells.
-
Immunization:
-
Immunize mice with a T-cell-dependent antigen, such as sheep red blood cells (SRBCs), via intraperitoneal injection.
-
-
Treatment:
-
Administer the immunomodulator according to the experimental design.
-
-
Spleen Cell Preparation (4-5 days after immunization):
-
Euthanize the mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes in a suitable medium.
-
-
Plaque Assay:
-
Mix the splenocytes with a suspension of SRBCs and complement in a semi-solid agar medium.
-
Plate the mixture onto a slide or petri dish and incubate.
-
Antibodies secreted by the B cells will bind to the surrounding SRBCs, and in the presence of complement, will cause lysis of the SRBCs, forming a clear zone or "plaque" around the antibody-producing cell.
-
-
Quantification:
-
Count the number of plaques to determine the number of PFCs per spleen or per million spleen cells.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the in vivo assessment of an immunomodulator.
This guide provides a foundational comparison of this compound with other key immunomodulators. The presented data and protocols are intended to aid researchers in the design and interpretation of their in vivo studies. Further direct comparative studies will be invaluable in elucidating the nuanced differences between these potent immunomodulatory agents.
References
Safety Operating Guide
Navigating the Disposal of FK-565: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the immunoactive peptide FK-565, ensuring the safety of personnel and the protection of the environment.
For researchers, scientists, and drug development professionals working with the investigational immunomodulatory agent this compound, proper disposal is a critical aspect of laboratory safety and regulatory compliance. As a bioactive peptide, all materials contaminated with this compound must be treated as hazardous chemical waste to mitigate potential environmental impact and ensure a safe working environment. This guide provides a comprehensive operational plan for the proper disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Protective Gloves: Nitrile or other chemically resistant gloves.
-
Lab Coat: To protect from spills and contamination.
Core Principles of Chemical Waste Management
The disposal of this compound should adhere to the fundamental principles of hazardous waste management. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat the compound as hazardous and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| Principle | Action |
| Waste Minimization | Order only the necessary quantities of this compound to reduce surplus. |
| Proper Containment | Use sturdy, leak-proof, and chemically compatible containers for waste collection. |
| Clear Labeling | All waste containers must be accurately and clearly labeled with their contents. |
| Secure Storage | Store waste in designated Satellite Accumulation Areas (SAAs). |
| Segregation | Keep different waste streams separate to prevent potentially hazardous reactions. |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal. |
Step-by-Step Disposal Procedures
The correct disposal method for this compound will depend on its form: unused solid (lyophilized) powder, solutions, or contaminated labware. All waste generated from the use of this compound should be considered chemical waste and segregated from regular trash.[1]
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be disposed of as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).[2]
-
Contaminated PPE (e.g., gloves).[2]
-
Spill cleanup materials.[2]
Segregate this compound waste into two main categories:
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This includes contaminated gloves, wipes, and plasticware.[2]
-
Liquid Waste: Collect in a dedicated, leak-proof container, such as a carboy. Do not mix with other incompatible waste streams.[2]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are chemically compatible with the waste. For liquid waste, ensure the container can be securely sealed to prevent leaks and evaporation.
-
Labeling: As soon as waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound waste."
-
For mixtures, list all constituents.
-
The accumulation start date.
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Managing Different Waste Streams
-
Unused or Expired Solid this compound:
-
Solutions Containing this compound:
-
No Drain Disposal: Never dispose of solutions containing this compound down the drain.[1]
-
Collection: Collect all aqueous and solvent-based solutions in a sealed, labeled hazardous liquid waste container.
-
-
Contaminated Labware and Debris:
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.[1]
-
Step 4: Storage and Disposal
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). Ensure containers are kept closed except when adding waste.
-
Arranging for Disposal: Once a waste container is full, or within the time limits specified by your institution, arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Complete all required waste disposal forms accurately.
-
Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow using this compound and highlights the points at which hazardous waste is generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
